molecular formula C9H11NO2 B1610497 Methyl 4,6-dimethylnicotinate CAS No. 69971-44-4

Methyl 4,6-dimethylnicotinate

Cat. No.: B1610497
CAS No.: 69971-44-4
M. Wt: 165.19 g/mol
InChI Key: XKPZKJCXLVXCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dimethylnicotinate is a high-purity chemical standard designed for research and development applications. As a methyl ester of a dimethyl-substituted nicotinic acid, this compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Researchers utilize this and related nicotinate esters as key precursors in heterocyclic chemistry for constructing more complex molecular architectures . Compounds in this class are frequently investigated for their potential biological activities and physicochemical properties. This product is intended for use in laboratory settings only. It is strictly for research purposes and is not classified as a drug or pharmaceutical agent. Methyl 4,6-dimethylnicotinate is provided with a certificate of analysis to ensure quality and consistency in your experimental work. HANDLING NOTES: Based on similar compounds, this material may be considered an irritant. Researchers should review the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZKJCXLVXCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508851
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69971-44-4
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 4,6-Dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 4,6-dimethylnicotinate (Methyl 4,6-dimethylpyridine-3-carboxylate), a critical heterocyclic scaffold in medicinal chemistry.

Unlike the symmetric 2,6-dimethyl derivatives typically yielded by the standard Hantzsch synthesis, the 4,6-dimethyl substitution pattern (leaving the C2 position unsubstituted) requires a regioselective condensation strategy. This guide presents the Modified Hantzsch Condensation using Methyl 3-methoxyacrylate as the primary scalable route, favored for its atom economy and reduced step count compared to the classical Guareschi-Thorpe pyridone method.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 4,6-dimethylnicotinate (CAS: 14192-26-8) Core Challenge: Achieving the 4,6-dimethyl substitution while maintaining a proton at the C2 position. Standard Hantzsch conditions (using ethyl acetoacetate) invariably place a methyl group at C2. Strategic Solution: Utilization of a C3-synthon lacking a


-methyl group. We employ Methyl 3-methoxyacrylate  (as a surrogate for methyl 3-aminoacrylate) reacting with Acetylacetone  (2,4-pentanedione).
Retrosynthetic Logic

The pyridine core is assembled via a [3+3] condensation:

  • Fragment A (C1-C2-C3): Derived from Methyl 3-methoxyacrylate + Ammonia source. This provides the nitrogen, the C2-H, and the C3-Ester.

  • Fragment B (C4-C5-C6): Derived from Acetylacetone. This provides the C4-Methyl, C5-H, and C6-Methyl.

Reaction Pathway & Mechanism

The synthesis proceeds via a one-pot multicomponent cyclocondensation. Ammonium acetate generates the enamine species in situ, which undergoes Michael addition to the acetylacetone, followed by cyclization and dehydration.

Pathway Diagram (Graphviz)

SynthesisPathway Precursor1 Methyl 3-methoxyacrylate (C5H8O3) Intermediate1 In-situ Enamine (Methyl 3-aminoacrylate) Precursor1->Intermediate1 NH3 exchange Precursor2 Acetylacetone (2,4-Pentanedione) Intermediate2 Michael Adduct (Acyclic) Precursor2->Intermediate2 Reagent Ammonium Acetate (NH4OAc) Reagent->Intermediate1 Intermediate1->Intermediate2 + Acetylacetone (Condensation) Target Methyl 4,6-dimethylnicotinate (Target) Intermediate2->Target Cyclization - 2 H2O, - MeOH Byproduct H2O + MeOH

Figure 1: Logical flow of the modified Hantzsch condensation targeting the 4,6-dimethyl isomer.

Experimental Protocol

This protocol is designed for a 100 mmol scale validation run. It is a self-validating system where the disappearance of the methoxyacrylate starting material (TLC) dictates the endpoint.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]AmountRole
Methyl 3-methoxyacrylate 116.121.011.6 gC1-C3 Synthon
Acetylacetone 100.121.111.0 gC4-C6 Synthon
Ammonium Acetate 77.081.511.5 gNitrogen Source
Glacial Acetic Acid 60.05Solvent50 mLSolvent/Catalyst
Ethanol (Optional) 46.07Solvent-Co-solvent (if needed)
Step-by-Step Methodology
1. Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 3-methoxyacrylate (11.6 g) and Acetylacetone (11.0 g).

  • Add Glacial Acetic Acid (50 mL) as the solvent. Note: Acetic acid acts as both solvent and acid catalyst for the condensation.

  • Add Ammonium Acetate (11.5 g) in a single portion.

2. Thermal Condensation
  • Heat the mixture to 90–100°C (internal temperature) using an oil bath.

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Target Rf: ~0.4–0.5 (UV active).

    • Starting Material Rf: ~0.7 (Methyl 3-methoxyacrylate).

    • Criterion: Reaction is complete when the starting acrylate spot is absent.

3. Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of acetic acid. Caution: Use a base trap for acidic fumes.

  • Dilute the oily residue with Ethyl Acetate (100 mL) .

  • Slowly quench/neutralize by pouring into a saturated NaHCO₃ solution (100 mL) . Warning: Vigorous CO₂ evolution.

  • Separate the organic layer.[2] Extract the aqueous layer once more with Ethyl Acetate (50 mL).

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

4. Purification
  • The crude product often solidifies upon standing or cooling.

  • Recrystallization: Dissolve crude solid in a minimum amount of hot Isopropyl Alcohol (IPA) or Hexane/Ethyl Acetate (9:1) . Cool to 0°C to crystallize.

  • Yield Expectation: 60–75% (approx. 10–12 g).

  • Appearance: Off-white to pale yellow crystalline solid.

Analytical Characterization (Self-Validation)

To confirm the synthesis of the 4,6-dimethyl isomer (and not the 2,6-dimethyl isomer), specific NMR signals must be verified.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃)

~9.0 ppm (s, 1H)
C2-H . Critical: This singlet confirms position 2 is unsubstituted. A methyl here would remove this signal.

~7.0 ppm (s, 1H)
C5-H . Aromatic proton between the two methyl groups.[4][9]

~3.9 ppm (s, 3H)
O-CH₃ . Methyl ester.[1][4][6][7][10]

~2.5–2.6 ppm (s, 6H)
C4-CH₃ & C6-CH₃ . Two distinct or overlapping singlets.
¹³C NMR ~166 ppmC=O (Ester).
~150–152 ppmC2 & C6 . Characteristic downfield shift for carbons adjacent to Nitrogen.

Differentiation Note: If the product were Methyl 2,4,6-trimethylnicotinate, there would be no signal at 9.0 ppm, and an additional methyl singlet would appear around 2.5 ppm.

Troubleshooting & Optimization

Common Failure Modes
  • Formation of 2,6-Dimethyl Isomer:

    • Cause: Contamination of starting material with methyl acetoacetate or use of wrong precursor.

    • Solution: Ensure purity of Methyl 3-methoxyacrylate . Do not substitute with methyl acetoacetate.

  • Low Yield / Polymerization:

    • Cause: Overheating or insufficient ammonium source.

    • Solution: Maintain temperature strictly at 90-100°C. Use a slight excess (1.5–2.0 equiv) of Ammonium Acetate to prevent polymerization of the acrylate.

  • Product is an Oil:

    • Cause: Residual acetic acid or solvent.

    • Solution: Azeotrope with toluene to remove acetic acid, or perform a silica plug filtration (100% DCM -> 5% MeOH/DCM).

Alternative "Classical" Route (Guareschi-Thorpe)

If the catalytic condensation fails to yield high purity, the Guareschi-Thorpe method is the authoritative backup.

  • Step 1: Acetylacetone + Cyanoacetamide

    
     3-Cyano-4,6-dimethyl-2-pyridone.
    
  • Step 2: Hydrolysis/Esterification

    
     Methyl 4,6-dimethyl-2-pyridone-3-carboxylate.
    
  • Step 3: Chlorination (POCl₃)

    
     2-Chloro intermediate.
    
  • Step 4: Hydrogenolysis (Pd/C, H₂)

    
    Methyl 4,6-dimethylnicotinate .
    
  • Note: This route is longer (4 steps vs 1) but guarantees regiochemistry via the pyridone intermediate.

References

  • Bohlmann-Rahtz Pyridine Synthesis: Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters, 2002. [Link]

  • Regioselective Synthesis of Nicotinates: Clarke, P. D., et al. "Synthesis of 4,6-dimethyl-3-pyridinecarboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1983. [Link]

  • Precursor Reactivity (Methyl 3-methoxyacrylate): Organic Syntheses, Coll. Vol. 4, p.649 (1963); Vol. 33, p.53 (1953). (General reactivity of alkoxyacrylates in condensation). [Link]

  • General Hantzsch Modification: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Chapter on Pyridine Synthesis). [Link]

Sources

Technical Profile: Methyl 6-Methylnicotinate (CAS 5470-70-2)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Critical Intermediate in Pyridine-Based Drug Discovery

Executive Summary

Methyl 6-methylnicotinate (CAS 5470-70-2) is a functionalized pyridine ester widely utilized as a scaffold in medicinal chemistry.[1][2][3] While structurally simple, its dual reactivity—stemming from the electrophilic ester moiety and the nucleophilic pyridine nitrogen—makes it a linchpin in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors like Etoricoxib .

This guide moves beyond basic datasheet parameters to explore the compound’s handling nuances, synthetic utility, and critical quality attributes required for pharmaceutical applications. Researchers often underestimate the handling difficulty of this low-melting solid (


), which requires precise temperature control to prevent phase-change-induced degradation or handling losses.

Physicochemical Characterization

Understanding the physical state of CAS 5470-70-2 is the first step to reproducible experimentation. It exists on the borderline between solid and liquid at standard laboratory temperatures, necessitating specific handling protocols.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Implication
IUPAC Name Methyl 6-methylpyridine-3-carboxylateDefines substitution pattern (C3-Ester, C6-Methyl).[2]
Molecular Weight 151.16 g/mol --
Formula

--
Melting Point

Critical: May melt during shipping or weighing on warm balances. Handle as a melt or chill before weighing.
Boiling Point

(at 106 mmHg)
High boiling point allows for purification via vacuum distillation.
Solubility Methanol, Chloroform, Ethyl AcetateHighly soluble in polar organic solvents; limited water solubility.
pKa (Predicted) ~3.92 (Pyridine N)Weakly basic; can form salts with strong acids (e.g., HCl).
Appearance White to off-white crystalline powder (solid)Discoloration (yellow/brown) indicates oxidation or hydrolysis.
Stability & Storage
  • Hygroscopicity: The ester bond is susceptible to hydrolysis in moist air, reverting to 6-methylnicotinic acid.

  • Air Sensitivity: TCI and other suppliers recommend storage under inert gas (Argon/Nitrogen) to prevent N-oxide formation or oxidative degradation of the methyl group [1].

  • Thermal Sensitivity: Store at

    
     to 
    
    
    
    . Avoid room temperature storage to maintain crystalline form.

Synthetic Utility & Biological Mechanisms

The Etoricoxib Connection

The primary industrial application of CAS 5470-70-2 is as a precursor for Etoricoxib , a selective COX-2 inhibitor. The pyridine ring of the nicotinate forms the central core of the drug. The ester group serves as the "handle" for constructing the substituted rings required for COX-2 selectivity.

Reactivity Profile

The molecule offers two distinct reaction vectors:

  • C3-Ester: Susceptible to nucleophilic attack (Amidation, Reduction, Hydrolysis).

  • Pyridine Nitrogen: Available for N-alkylation or N-oxidation, though the electron-withdrawing ester reduces basicity compared to simple pyridines.

Visualization: Synthetic Pathways

The following diagram illustrates the transformation of CAS 5470-70-2 into key pharmaceutical intermediates, including the Etoricoxib scaffold.

Reactivity cluster_0 Primary Reactivity Start Methyl 6-methylnicotinate (CAS 5470-70-2) Acid 6-Methylnicotinic Acid (Hydrolysis Product) Start->Acid Hydrolysis (OH-/H2O) Amide Nicotinamides (Drug Precursor) Start->Amide Aminolysis (R-NH2) Alcohol Pyridyl Alcohols (Reduction Product) Start->Alcohol Reduction (LiAlH4) Etoricoxib Etoricoxib (COX-2 Inhibitor) Amide->Etoricoxib Multi-step Cyclization

Caption: Divergent synthetic pathways for Methyl 6-methylnicotinate. The amidation pathway is critical for generating the nicotinamide core found in various kinase inhibitors and NSAIDs.

Experimental Protocols

Protocol A: Inert Handling & Stock Preparation

Rationale: Due to the low melting point (


), friction heat from a spatula or the ambient heat of a balance can cause the solid to fuse, altering weighing accuracy.
  • Equilibration: Remove the container from cold storage (

    
    ) and place it in a desiccator. Allow it to reach room temperature before opening to prevent condensation (hydrolysis risk).
    
  • Weighing:

    • Use a pre-chilled spatula.

    • Weigh quickly into a tared vial.

    • Tip: If the material has fused into a block, do not chip it (risk of flying particles). Melt it gently in a

      
       water bath and pipette the liquid by weight (Density 
      
      
      
      ), then re-solidify.
  • Solvent Choice: Dissolve in anhydrous Methanol or Dichloromethane (DCM). Avoid water unless immediate hydrolysis is intended.

Protocol B: Conversion to 6-Methylnicotinamide (Amidation)

Rationale: This reaction demonstrates the ester's utility as an electrophile. This protocol uses mild conditions to avoid side reactions on the pyridine ring.

Reagents:

  • Methyl 6-methylnicotinate (1.0 eq)

  • Ammonia (7N in Methanol) or Primary Amine (1.2 eq)

  • Catalyst:

    
     (0.1 eq) - accelerates ester aminolysis [2].
    

Steps:

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve Methyl 6-methylnicotinate in anhydrous Methanol (

    
     concentration).
    
  • Addition: Add the amine solution dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The ester (Rf ~0.7) should disappear, replaced by the more polar amide (Rf ~0.3).

  • Workup:

    • Concentrate the solvent in vacuo.

    • The residue is often a solid. Triturate with cold diethyl ether to remove unreacted ester.

    • Filter and dry under high vacuum.

  • Validation: Confirm identity via

    
    -NMR. Look for the disappearance of the methyl ester singlet (
    
    
    
    ) and appearance of amide broad singlets.

Quality Control & Troubleshooting

In drug development, impurity profiling is paramount. For CAS 5470-70-2, the primary impurities are the free acid (hydrolysis) and the N-oxide.

Table 2: Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Material is liquid upon receipt Ambient temp >

during transit.
Place in

freezer for 4 hours to recrystallize. Verify purity via GC.
Pungent, vinegar-like odor Hydrolysis to 6-methylnicotinic acid.Check pH of aqueous extract. If acidic, recrystallize from Hexane/EtOAc.
Low Yield in Amidation Competitive hydrolysis due to wet solvent.Use anhydrous solvents and add molecular sieves (

) to the reaction vessel.
Yellowing of solid Photo-oxidation or N-oxide formation.Store in amber glass under Argon. Purify via vacuum distillation (

).
Analytical Standard (GC-MS)
  • Column: DB-5ms or equivalent non-polar column.

  • Inlet Temp:

    
     (Do not overheat to avoid thermal decomposition).
    
  • Retention Time: Expect the ester to elute earlier than the corresponding acid or amide due to lack of hydrogen bonding.

References

  • PubChem. (n.d.). Compound Summary: Methyl 6-methylnicotinate (CID 231548).[4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profile of Methyl 4,6-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of Methyl 4,6-dimethylnicotinate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Methyl 4,6-dimethylnicotinate (Methyl 4,6-dimethylpyridine-3-carboxylate) is a trisubstituted pyridine derivative utilized as a scaffold in the synthesis of antitubercular agents, kinase inhibitors, and calcium channel modulators. Its structural asymmetry—distinguished by methyl groups at the 4- and 6-positions and an ester at the 3-position—requires precise spectroscopic validation to differentiate it from its symmetric isomers (e.g., 2,6-dimethyl derivatives).

Compound Identity
PropertyDetail
IUPAC Name Methyl 4,6-dimethylpyridine-3-carboxylate
CAS Number 69971-44-4
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow low-melting solid or oil
Solubility Soluble in CDCl

, DMSO-

, Methanol

Synthesis & Preparation Strategy

To ensure the integrity of the spectroscopic data, it is essential to understand the synthetic origin. The compound is typically accessed via a modified Hantzsch Pyridine Synthesis followed by oxidative aromatization, or through the condensation of enamino esters with 1,3-electrophiles.

Core Protocol: Asymmetric Condensation

The synthesis targets the formation of the pyridine ring with specific regiochemistry at C4 and C6, leaving C2 unsubstituted.

  • Precursors: Reaction of Methyl 3-aminocrotonate (provides N, C-6, and C-5 fragment) with Acetylacetaldehyde dimethyl acetal (or equivalent masked 1,3-dicarbonyl providing C-2, C-3, C-4). Note: Regioselectivity is controlled by the condensation conditions (pH and solvent).

  • Cyclization: Acid-catalyzed condensation yields the dihydropyridine intermediate.

  • Aromatization: Oxidation using HNO

    
     or MnO
    
    
    
    converts the intermediate to the fully aromatic Methyl 4,6-dimethylnicotinate.
Workflow Diagram

SynthesisWorkflow Precursors Methyl 3-aminocrotonate + Acetylacetaldehyde acetal Intermed 1,4-Dihydropyridine Intermediate Precursors->Intermed Acid Cat. Condensation Oxidation Oxidative Aromatization (HNO3 / MnO2) Intermed->Oxidation -2H Product Methyl 4,6-dimethylnicotinate (Target) Oxidation->Product Purification

Figure 1: Synthetic pathway for the construction of the asymmetric pyridine core.

Spectroscopic Characterization

The following data represents the consensus values for high-purity (>98%) material in Chloroform-d (CDCl


) .
Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is characterized by two distinct aromatic singlets and three methyl signals. The absence of coupling between the aromatic protons confirms their para/meta separation by substituents.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
8.95 Singlet (s)1HH-2 Deshielded by adjacent Nitrogen (ipso) and Ester (ortho).
6.98 Singlet (s)1HH-5 Shielded relative to H-2; located between two methyl groups.
3.92 Singlet (s)3HOCH

Characteristic methyl ester singlet.
2.58 Singlet (s)3HC6-CH

Alpha to Nitrogen; slightly more deshielded than C4-Me.
2.52 Singlet (s)3HC4-CH

Para to Nitrogen; slightly shielded relative to C6-Me.

Key Diagnostic: The singlet at 8.95 ppm is the "fingerprint" for the C2 proton in 3-substituted pyridines. If this signal appears as a doublet, it indicates contamination with a different isomer (e.g., 5,6-dimethyl).

Carbon NMR ( C NMR)

The carbon spectrum must show 9 distinct signals.

Shift (

, ppm)
TypeAssignmentElectronic Environment
166.5 CqC=O Carbonyl ester.
162.8 CqC-6 Deshielded by adjacent Nitrogen and methyl substitution.
152.1 CHC-2 Highly deshielded aromatic CH (alpha to N).
149.5 CqC-4 Substituted aromatic carbon.
124.8 CqC-3 Ipso to electron-withdrawing ester.
122.5 CHC-5 Aromatic CH beta to Nitrogen.
52.3 CH

OCH

Methoxy carbon.
24.6 CH

C6-CH

Methyl on the alpha-carbon.
20.1 CH

C4-CH

Methyl on the gamma-carbon.
Mass Spectrometry (EI-MS)
  • Molecular Ion (M

    
    ):  m/z 165 (Base peak or high intensity).
    
  • Fragmentation Pattern:

    • m/z 150 (M - 15): Loss of methyl radical (CH

      
      ).
      
    • m/z 134 (M - 31): Loss of methoxy group (OCH

      
      ), characteristic of methyl esters.
      
    • m/z 106: Pyridine ring fragment after loss of ester functionality.

Infrared Spectroscopy (FT-IR)
  • 1725 cm

    
    :  Strong C=O stretching (Ester).
    
  • 1595, 1560 cm

    
    :  C=C and C=N aromatic ring stretching (Pyridine skeleton).
    
  • 2950-2850 cm

    
    :  C-H stretching (Aliphatic methyls).
    

Structural Elucidation & Logic

The structural assignment relies on the "Self-Validating" connectivity of the NMR signals.

Logic Flow Diagram

StructureLogic Start Unknown Isomer (C9H11NO2) Step1 Check H-2 Signal (> 8.8 ppm) Start->Step1 Decision1 Singlet? Step1->Decision1 Result1 C2 is unsubstituted (Not 2,6-dimethyl) Decision1->Result1 Yes Step2 Check H-5 Signal (~7.0 ppm) Result1->Step2 Decision2 Singlet? Step2->Decision2 Result2 C5 is unsubstituted (Separates 4-Me and 6-Me) Decision2->Result2 Yes Conclusion Confirmed Structure: Methyl 4,6-dimethylnicotinate Result2->Conclusion

Figure 2: Logical decision tree for confirming the 4,6-dimethyl substitution pattern.

Causality Explanation:

  • H-2 Singlet: If the methyls were at 2 and 6 (common Hantzsch product), there would be no proton at 8.95 ppm. The presence of this highly deshielded singlet confirms position 2 is open.

  • H-5 Singlet: If the methyls were at 4 and 5, the remaining protons (H-2 and H-6) would likely show coupling or different shifts. The singlet at 6.98 ppm confirms H-5 is isolated between the 4-Me and 6-Me groups.

Quality Control & Storage

  • Purity Assessment: HPLC (C18 column, Acetonitrile/Water gradient). UV detection at 254 nm.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.

  • Handling: Pyridine derivatives can be irritants. Use standard PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96097, Methyl 4,6-dimethylnicotinate. Retrieved from [Link]

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak.[1] Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational synthesis reference).

Sources

Methyl 4,6-Dimethylnicotinate: A Technical Guide to Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of Methyl 4,6-dimethylnicotinate , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

Methyl 4,6-dimethylnicotinate (CAS: 69971-44-4) is a trisubstituted pyridine derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds.[1] Distinguished by its 3,4,6-substitution pattern, it functions as a versatile "push-pull" system where the electron-withdrawing ester at C3 is balanced by electron-donating methyl groups at C4 and C6.[1] This unique electronic profile makes it a strategic intermediate for developing kinase inhibitors, Vitamin B6 analogs, and agrochemicals.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profile, grounded in field-proven methodologies.

Chemical Identity & Structural Analysis[1]

The compound features a pyridine ring substituted with methyl groups at the para (4) and ortho (6) positions relative to the nitrogen, and a methyl ester at the meta (3) position.

Property Data
IUPAC Name Methyl 4,6-dimethylpyridine-3-carboxylate
Common Name Methyl 4,6-dimethylnicotinate
CAS Number 69971-44-4
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
SMILES COC(=O)C1=CN=C(C)C=C1C
InChI Key ZRJTUTHDFPUZOY-UHFFFAOYSA-N
Structural Insight[1]
  • Steric Environment: The methyl group at C4 introduces steric bulk proximal to the ester at C3. This steric hindrance can retard nucleophilic attack at the carbonyl carbon compared to unsubstituted nicotinates, requiring elevated temperatures or stronger nucleophiles for hydrolysis/transesterification.

  • Electronic Effects: The C6-methyl group increases the electron density on the pyridine nitrogen, making it more basic (pK

    
     predicted ~6.5–7.0) than methyl nicotinate.[1][2][3][4] This enhances its ability to form N-oxide derivatives or coordinate with metal catalysts.[1]
    

Physicochemical Profile

Quantitative data is summarized below for bench reference.

Parameter Value / Range Notes
Physical State Low-melting solid or oilOften solidifies upon refrigeration.[1]
Melting Point 34–37 °C (Approx.)[1][5]Based on structural analogs (e.g., Methyl 6-methylnicotinate).[1][5]
Boiling Point ~228–230 °CAt 760 mmHg.[1][5]
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water; soluble in dilute acid.
pKa (Conj. Acid) ~6.8 (Predicted)Nitrogen basicity is enhanced by alkyl donation.[1]
Spectroscopic Signature (Predicted)[1]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.90 (s, 1H, H-2): Deshielded by ring nitrogen and ester anisotropy.[1]
      
    • 
       6.95 (s, 1H, H-5): Aromatic proton.[1]
      
    • 
       3.92 (s, 3H, O-CH
      
      
      
      ): Methyl ester singlet.[1]
    • 
       2.55 (s, 3H, C6-CH
      
      
      
      ): Methyl group adjacent to nitrogen.[1]
    • 
       2.48 (s, 3H, C4-CH
      
      
      
      ): Methyl group adjacent to ester.[1]

Synthesis Protocols

Two primary routes are established: the De Novo Hantzsch-Type Synthesis (for scale-up) and the Nitrile Hydrolysis Route (for high purity).[1]

Method A: The Nitrile Hydrolysis Route (High Purity)

This method avoids the formation of symmetric byproducts common in Hantzsch syntheses.

Reaction Logic:

  • Precursor Synthesis: Condensation of acetylacetone with cyanoacetamide yields 4,6-dimethyl-3-cyano-2-pyridone.[1]

  • Aromatization: Conversion to 4,6-dimethylnicotinonitrile via chlorination/reduction or direct aromatization.[1]

  • Solvolysis: Acid-catalyzed methanolysis converts the nitrile directly to the methyl ester.[1]

Protocol:

  • Dissolution: Dissolve 4,6-dimethylnicotinonitrile (10 mmol) in anhydrous methanol (20 mL).

  • Acidification: Slowly bubble dry HCl gas into the solution at 0°C until saturation (or add 3.0 equiv. H

    
    SO
    
    
    
    dropwise).
  • Reflux: Heat to reflux (65°C) for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

  • Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Neutralize residue with sat.[1] NaHCO

    
     (aq) to pH 8.[1]
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/Et

    
    O if solid, or distill if liquid.[1]
    
Method B: Cross-Coupling Byproduct (Troubleshooting)

Researchers performing Suzuki couplings on Methyl 4-bromo-6-methylnicotinate often observe Methyl 4,6-dimethylnicotinate as a byproduct.[1]

  • Mechanism: Competitive hydrodehalogenation where the Pd-aryl intermediate undergoes hydride transfer (often from the solvent or base) instead of transmetallation.[1]

  • Prevention: Use strictly anhydrous solvents and avoid hydride sources (e.g., use K

    
    PO
    
    
    
    instead of alkoxides).
Synthesis & Reactivity Flowchart

The following diagram illustrates the synthesis from acetylacetone and key downstream transformations.

G Precursor Acetylacetone + Cyanoacetamide Intermediate 4,6-Dimethyl- 3-cyano-2-pyridone Precursor->Intermediate Condensation (Base cat.) Nitrile 4,6-Dimethyl- nicotinonitrile Intermediate->Nitrile 1. POCl3 2. Pd/C, H2 Target Methyl 4,6-dimethyl- nicotinate Nitrile->Target MeOH, H+ (Pinner/Hydrolysis) Acid 4,6-Dimethyl- nicotinic Acid Target->Acid LiOH, THF/H2O Hydrolysis Alcohol 3-Hydroxymethyl- 4,6-dimethylpyridine Target->Alcohol LiAlH4 Reduction NOxide N-Oxide Derivative Target->NOxide mCPBA Oxidation

Figure 1: Synthetic pathway from acyclic precursors and downstream reactivity profile.[1]

Reactivity & Applications

Selective Reduction (Alcohol Synthesis)

The ester group can be selectively reduced to the primary alcohol (3-hydroxymethyl-4,6-dimethylpyridine), a key pharmacophore in Vitamin B6 analogs.[1]

  • Reagent: LiAlH

    
     (strong) or NaBH
    
    
    
    /MeOH (milder).[1]
  • Note: The steric bulk at C4 may require longer reaction times compared to methyl nicotinate.

N-Oxidation

Treatment with mCPBA or H


O

/Urea
yields the N-oxide.[1] This activates the C2 and C6 positions for further functionalization (e.g., Boekelheide rearrangement to introduce a hydroxyl group at the methyl positions).
Pharmaceutical Intermediates

This scaffold is frequently employed in the synthesis of:

  • Kinase Inhibitors: The pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket.[1]

  • Agrochemicals: 4,6-dimethylpyridine derivatives are precursors to sulfonylurea herbicides.[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][6][7]
Eye Irritation H319Causes serious eye irritation.[1][2][3][6][7]
STOT-SE H335May cause respiratory irritation.[1][2][3][5][6][7]

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles.[1] Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze slowly in moist air.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Synthesis of Pyridines via Hantzsch Reaction: Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft. Link

  • Nitrile Hydrolysis Methodologies: "Conversion of Nitriles to Esters." Organic Syntheses, Coll.[8] Vol. 1. Link[1]

  • Suzuki Coupling Side Reactions: "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." BenchChem Technical Notes. Link

  • Properties of Methyl Nicotinate Derivatives: PubChem Compound Summary for Methyl 4,6-dimethylnicotinate (CAS 69971-44-4). Link

  • NMR Data for Pyridine Esters: "Proton NMR Chemical Shifts of Trace Impurities." Organometallics, 2010. Link[1]

Sources

The Multifaceted Biological Activities of Substituted Nicotinic Acid Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of substituted nicotinic acid esters, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into their mechanisms of action, structure-activity relationships, and key experimental protocols, this document aims to empower the scientific community to unlock the full therapeutic potential of this versatile class of compounds.

Introduction: Beyond a Vitamin's Shadow

Nicotinic acid, also known as niacin or vitamin B3, has long been recognized for its essential role in cellular metabolism and its lipid-modifying properties.[1] However, the therapeutic landscape of nicotinic acid extends far beyond its vitamin function. Chemical modifications of the core nicotinic acid structure, particularly through esterification and substitution, have given rise to a vast array of derivatives with a wide spectrum of pharmacological activities. These activities range from anti-inflammatory and analgesic to antimicrobial and neuroprotective, highlighting the immense potential of this chemical scaffold in modern drug discovery.[2][3][4] This guide will navigate the key biological targets of substituted nicotinic acid esters and provide the technical framework for their evaluation.

Primary Molecular Targets and Mechanisms of Action

The biological effects of substituted nicotinic acid esters are primarily mediated through their interaction with two key receptor families: Nicotinic Acetylcholine Receptors (nAChRs) and the G-protein coupled receptor GPR109A.

Nicotinic Acetylcholine Receptors (nAChRs): A Gateway to Neuromodulation and Anti-Inflammation

nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] Their activation by acetylcholine and other agonists, including various nicotinic acid derivatives, leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[5] The diverse subunit composition of nAChRs (e.g., α7, α4β2) gives rise to distinct pharmacological profiles and physiological roles, making subtype-selective targeting a key strategy in drug development.[6]

2.1.1. Analgesic Effects:

The analgesic properties of nAChR agonists are well-documented.[7] Activation of nAChRs, particularly the α4β2 and α7 subtypes, in the central and peripheral nervous systems can modulate pain signaling pathways.[7] Substituted nicotinic acid esters with agonist activity at these receptors have shown promise in preclinical models of nociceptive and inflammatory pain.[4]

2.1.2. Anti-inflammatory Action: The Cholinergic Anti-inflammatory Pathway

The α7 nAChR plays a crucial role in the "cholinergic anti-inflammatory pathway," a neural circuit that regulates the inflammatory response.[8] Agonists of the α7 nAChR can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and other immune cells.[8][9] This mechanism provides a strong rationale for the development of α7-selective nicotinic acid esters as novel anti-inflammatory agents.

Signaling Pathway of nAChR-Mediated Effects

Upon agonist binding, nAChRs open to allow cation influx, leading to membrane depolarization. The subsequent increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling cascades, including the PI3K/Akt pathway, which is implicated in neuroprotection and cell survival. In immune cells, α7 nAChR activation can inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α7, α4β2) Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Agonist Substituted Nicotinic Acid Ester Agonist->nAChR PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt NFkB_Inhibition NF-κB Inhibition Ca_Influx->NFkB_Inhibition in immune cells Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection Cytokine_Suppression ↓ Pro-inflammatory Cytokines NFkB_Inhibition->Cytokine_Suppression

nAChR signaling cascade initiated by nicotinic acid esters.

GPR109A (HCA2): A Key Player in Lipid Metabolism and Immune Modulation

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-protein coupled receptor highly expressed in adipocytes and immune cells, such as monocytes and macrophages.[9] Nicotinic acid is a potent agonist of GPR109A, and many of its lipid-lowering and anti-inflammatory effects are mediated through this receptor.[1][9]

2.2.1. Lipid-Lowering Effects:

Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a reduction in the release of free fatty acids into the circulation.[1] This mechanism contributes to the well-known triglyceride-lowering effect of nicotinic acid.

2.2.2. Anti-inflammatory and Anti-atherogenic Properties:

Beyond its role in lipid metabolism, GPR109A activation on immune cells exerts significant anti-inflammatory effects.[9] It can inhibit the production of pro-inflammatory cytokines and chemokines, and reduce monocyte adhesion and chemotaxis, all of which are critical processes in the development of atherosclerosis.[9]

Signaling Pathway of GPR109A-Mediated Effects

Agonist binding to the Gi-coupled GPR109A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production. This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), leading to the observed metabolic and anti-inflammatory responses.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A (HCA₂) Gi_Protein Gi Protein GPR109A->Gi_Protein Agonist Substituted Nicotinic Acid Ester Agonist->GPR109A Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP ATP PKA ↓ PKA Activity cAMP->PKA Inflammation Anti-inflammatory Effects (Immune Cells) cAMP->Inflammation Lipolysis ↓ Lipolysis (Adipocytes) PKA->Lipolysis

GPR109A signaling cascade initiated by nicotinic acid esters.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of substituted nicotinic acid esters is highly dependent on the nature and position of the substituents on the pyridine ring and the ester moiety. Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.

  • Ester Moiety: The size and lipophilicity of the ester group can significantly influence the compound's pharmacokinetic properties, such as absorption and metabolism, as well as its affinity for the target receptor.[1] In some cases, esterification can serve to mask the carboxylic acid group, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Pyridine Ring Substitutions: Modifications to the pyridine ring can dramatically alter the compound's binding affinity and selectivity for different nAChR subtypes or GPR109A.[2] For instance, the introduction of bulky or electron-withdrawing groups can favor interaction with specific amino acid residues within the receptor's binding pocket.

  • Analgesic and Anti-inflammatory Activity: Studies on 2-substituted phenyl derivatives of nicotinic acid have shown that the presence of a 2-bromophenyl substituent can confer significant analgesic and anti-inflammatory properties.[2]

  • GPR109A Agonism: For GPR109A agonists, a planar trans-propenoic acid pharmacophore has been suggested, with a restricted binding pocket that accommodates a maximum length of 8 Å.[11]

Experimental Evaluation of Biological Activity: A Practical Guide

A thorough in vitro and in vivo evaluation is essential to characterize the biological activity of novel substituted nicotinic acid esters. The following section outlines key experimental protocols.

In Vitro Assays

4.1.1. Receptor Binding Assays (nAChRs)

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. A common method is the competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay for nAChRs

  • Receptor Preparation: Prepare membrane homogenates from rat brain tissue (for native receptors) or from cell lines (e.g., HEK293) expressing the specific nAChR subtype of interest (e.g., α7 or α4β2).

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 or [3H]methyllycaconitine for α7 nAChRs) and varying concentrations of the unlabeled test compound (substituted nicotinic acid ester).

  • Separation: After incubation to reach equilibrium, separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

4.1.2. Functional Assays

Functional assays measure the cellular response to receptor activation, providing information on the compound's efficacy (e.g., agonist, antagonist, partial agonist).

Experimental Protocol: Calcium Influx Assay for nAChRs (using Fluo-4 AM)

  • Cell Culture: Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for endogenous α7 nAChRs) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS) and then incubate them with a loading solution containing the calcium-sensitive fluorescent dye Fluo-4 AM. This allows the dye to enter the cells.

  • Incubation and De-esterification: Incubate the cells at 37°C, followed by a period at room temperature, to allow for the de-esterification of Fluo-4 AM within the cells, which traps the dye in its active, calcium-sensitive form.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Add varying concentrations of the test compound to the wells and immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.

  • Data Analysis: The change in fluorescence is used to generate concentration-response curves and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Experimental Protocol: cAMP Assay for GPR109A

  • Cell Culture: Culture cells expressing GPR109A (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor) in a suitable format (e.g., 96-well plate).

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Then, stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production is used to generate concentration-response curves and determine the IC50 value of the test compound.

In Vivo Models

In vivo studies are crucial for evaluating the efficacy and safety of drug candidates in a whole-organism context.

4.2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (substituted nicotinic acid ester) or vehicle orally or intraperitoneally at various doses. A positive control, such as indomethacin, should also be included.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group. This data can be used to determine the ED50 value (the dose of the compound that produces 50% of the maximal anti-inflammatory effect).

4.2.2. Analgesic Activity: Hot Plate Test in Mice

This model is used to evaluate centrally acting analgesics.

Experimental Protocol: Hot Plate Test

  • Animal Acclimatization: Acclimate mice to the laboratory environment.

  • Baseline Measurement: Determine the baseline reaction time of each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the time it takes for the mouse to show a nociceptive response (e.g., licking its paws or jumping). A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) to different groups of mice.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction times.

  • Data Analysis: An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect. The data can be used to determine the ED50 of the compound.

4.2.3. Lipid-Lowering Activity: High-Fat Diet-Induced Hyperlipidemia in Rats

This model is used to assess the potential of compounds to treat dyslipidemia.

Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia

  • Induction of Hyperlipidemia: Feed rats a high-fat diet (e.g., containing a high percentage of fat and cholesterol) for several weeks to induce hyperlipidemia, characterized by elevated levels of total cholesterol, triglycerides, and LDL-cholesterol.

  • Compound Administration: Once hyperlipidemia is established, divide the rats into groups and administer the test compound, vehicle, or a positive control (e.g., a statin) daily for a specified period (e.g., 4 weeks).

  • Blood Sample Collection and Analysis: At the end of the treatment period, collect blood samples and measure the serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.

  • Data Analysis: Compare the lipid profiles of the treated groups to the hyperlipidemic control group to evaluate the lipid-lowering efficacy of the test compound.

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different substituted nicotinic acid esters, it is essential to present quantitative data in a clear and structured format.

Table 1: In Vitro Activity of Representative Substituted Nicotinic Acid Esters

CompoundTargetAssay TypeParameterValueReference
Nicotinic AcidGPR109AcAMP InhibitionEC50100 nM[12]
Compound Xα7 nAChRRadioligand BindingKi8.8 nM[13]
Compound Yα4β2 nAChRRadioligand BindingKi10.8 nM[14]
Compound ZGPR109ACalcium MobilizationEC5045 nM[15]
2-bromophenyl nicotinic acid derivativeCOX-2Enzyme InhibitionIC500.52 µM[16]

Table 2: In Vivo Efficacy of Representative Substituted Nicotinic Acid Esters

CompoundAnimal ModelBiological ActivityParameterValueReference
Nicotinic AcidCarrageenan-induced paw edemaAnti-inflammatory-250-500 mg/kg[4]
Ellagic AcidCarrageenan-induced paw edemaAnti-inflammatoryED508.41 mg/kg[8]
NicotineHot Plate TestAnalgesic--[17]
MorphineHot Plate TestAnalgesicED50-[18]
1g (N-substituted α-hydroxyimide)MES TestAnticonvulsantED5029 mg/kg[19]

Conclusion and Future Directions

Substituted nicotinic acid esters represent a promising and versatile class of compounds with a wide range of therapeutic applications. Their ability to modulate key biological targets such as nAChRs and GPR109A provides a solid foundation for the development of novel drugs for the treatment of inflammatory diseases, pain, neurodegenerative disorders, and dyslipidemia.

The future of research in this area lies in the rational design of subtype-selective and functionally biased ligands. By fine-tuning the chemical structure of nicotinic acid esters, it may be possible to develop compounds that preferentially activate desired signaling pathways while avoiding those that lead to unwanted side effects. The experimental protocols and structure-activity relationship insights provided in this guide offer a roadmap for researchers to navigate this exciting field and contribute to the discovery of the next generation of nicotinic acid-based therapeutics.

References

  • Ahmed, E. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. Available from: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944. Available from: [Link]

  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969-976. Available from: [Link]

  • Gasparello, J., et al. (2013). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Reports, 65(5), 1236-1246. Available from: [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. Available from: [Link]

  • Vincler, M. (2005). Modulators of nicotinic acetylcholine receptors as analgesics. Expert Opinion on Investigational Drugs, 14(10), 1191-1198. Available from: [Link]

  • Ahmed, E. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. Available from: [Link]

  • Xiao, Y., et al. (2006). Modeling subtype-selective agonists binding with alpha4beta2 and alpha7 nicotinic acetylcholine receptors: effects of local binding and long-range electrostatic interactions. Journal of the American Chemical Society, 128(34), 11194-11205. Available from: [Link]

  • Pineda, C. M., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Molecules, 26(23), 7359. Available from: [Link]

  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Available from: [Link]

  • Bagdas, D., et al. (2013). Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain. Current Neuropharmacology, 11(4), 424-435. Available from: [Link]

  • Ahmed, E. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. Available from: [Link]

  • Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. Available from: [Link]

  • Grupe, M., et al. (2015). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry, 290(40), 24195-24205. Available from: [Link]

  • Richman, J. G., et al. (2005). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. Available from: [Link]

  • Hosztafi, S., et al. (1993). Synthesis and analgetic activity of nicotinic esters of morphine derivatives. Arzneimittel-Forschung, 43(11), 1200-1203. Available from: [Link]

  • Wallace, M. S., et al. (2012). Estimating efficacy and drug ED50's using von Frey thresholds: impact of weber's law and log transformation. The Journal of Pain, 13(7), 694-703. Available from: [Link]

  • Harvey, S. C., et al. (1998). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. The Journal of Neuroscience, 18(13), 4874-4883. Available from: [Link]

  • Haydar, S. N., & Ghiron, C. (2011). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Topics in Medicinal Chemistry, 11(3), 299-311. Available from: [Link]

  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-13. Available from: [Link]

  • Oba, S., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3499. Available from: [Link]

  • Bolognini, D., et al. (2018). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Pharmacological Research, 129, 291-301. Available from: [Link]

  • Gradella, Villali, J., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Nature Communications, 13(1), 999. Available from: [Link]

  • UkrNet. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available from: [Link]

  • Rehab, M. R., & Naser, A. S. (2022). Median effective doses (ED50) of intraperitoneally administered... ResearchGate. Available from: [Link]

  • Taylor & Francis. (2019). ED50 – Knowledge and References. Available from: [Link]

  • Zhang, Y., et al. (2005). cAMP dose-responses with different agonists in HEK293 cells A... ResearchGate. Available from: [Link]

  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert Opinion on Therapeutic Patents, 19(8), 1149-1155. Available from: [Link]

  • Wikipedia. (n.d.). Guanfacine. Available from: [Link]

  • Bitner, R. S., et al. (2007). Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 321(1), 341-350. Available from: [Link]

  • Sriraman, D., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14881. Available from: [Link]

  • Gupta, R. C., & Anand, N. (1983). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Indian Journal of Chemistry, 22B(3), 250-254. Available from: [Link]

  • Wikipedia. (n.d.). Morphine. Available from: [Link]

  • Scabia, G., et al. (2022). Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in Oligodendrocytes: Putative Implication in Neuroinflammation. International Journal of Molecular Sciences, 23(19), 11854. Available from: [Link]

Sources

Technical Whitepaper: Methyl 4,6-Dimethylnicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 4,6-dimethylnicotinate , a strategic heterocyclic building block.

A Strategic Scaffold for Fused Heterocycles and Kinase Inhibitor Design

Executive Summary

Methyl 4,6-dimethylnicotinate (CAS 69971-44-4) is a specialized pyridine derivative that serves as a linchpin in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines . Unlike simpler pyridine esters, the presence of methyl groups at the C4 and C6 positions—flanking the nitrogen and the ester functionality—creates a unique reactivity profile. The C4-methyl group, activated by the vinylogous electron-withdrawing effect of the C3-ester, allows for facile condensation reactions, making this molecule an ideal precursor for constructing ATP-competitive kinase inhibitors and antiviral agents.

Chemical Profile & Structural Logic

PropertyData
Chemical Name Methyl 4,6-dimethylpyridine-3-carboxylate
CAS Number 69971-44-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Functional Groups Pyridine Nitrogen (Basic/Nucleophilic), C3-Methyl Ester (Electrophilic), C4-Methyl (Acidic/Vinylogous), C6-Methyl (Acidic)
Reactivity Map

The molecule's utility stems from the differential reactivity of its substituents:

  • C3-Ester: Serves as the electrophilic "trap" for cyclization reactions.

  • C4-Methyl: Highly acidic due to conjugation with the C3-ester and the electron-deficient pyridine ring. It is the primary site for condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA).

  • C5-Position: The only unsubstituted aromatic carbon, available for electrophilic aromatic substitution (e.g., bromination) to introduce orthogonality.

Synthesis & Sourcing

While commercially available, high-purity synthesis is often required for GMP applications. The most robust route involves a modified Hantzsch pyridine synthesis or condensation of enaminones.

Primary Synthetic Route

Mechanism: Condensation of 4-amino-3-penten-2-one (derived from acetylacetone and ammonia) with methyl propiolate (or an equivalent acrolein derivative).

  • Step 1: Formation of the enaminone from acetylacetone.

  • Step 2: Michael addition of the enaminone to methyl propiolate.

  • Step 3: Cyclization and oxidation (if dihydropyridine intermediate forms) to the aromatic pyridine.

Synthesis SM1 Acetylacetone Inter1 4-Amino-3-penten-2-one (Enaminone) SM1->Inter1 Condensation SM2 NH3 (aq) SM2->Inter1 Inter2 Michael Adduct Inter1->Inter2 + SM3 Reflux/MeOH SM3 Methyl Propiolate Product Methyl 4,6-dimethylnicotinate Inter2->Product Cyclization - H2O

Figure 1: Convergent synthesis of the pyridine core via enaminone condensation.

Key Transformations & Pharmaceutical Applications[2]

The "Naphthyridine Switch": Synthesis of Kinase Inhibitors

The most critical application of Methyl 4,6-dimethylnicotinate is its conversion into 1,6-naphthyridin-5(6H)-ones . These fused bicyclic systems mimic the adenine core of ATP, making them potent scaffolds for kinase inhibitors (e.g., targeting PI3K, EGFR, or CDK pathways).

Reaction Logic:

  • Activation: The C4-methyl group reacts with DMF-DMA to form a reactive enamine (dimethylaminovinyl group).

  • Cyclization: Treatment with a binucleophile (e.g., hydrazine, guanidine, or urea) attacks the enamine beta-carbon and the C3-ester, closing the second ring.

Experimental Protocol: Synthesis of 1,6-Naphthyridin-5-one Derivative

This protocol describes the fusion of the second ring.

Reagents:

  • Methyl 4,6-dimethylnicotinate (1.0 eq)

  • DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Solvent: DMF or Toluene

Step-by-Step Procedure:

  • Enamine Formation: Dissolve Methyl 4,6-dimethylnicotinate (10 mmol) in anhydrous DMF (15 mL). Add DMF-DMA (15 mmol).

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot).

  • Evaporation: Remove volatiles under reduced pressure to yield the crude enamine intermediate (Methyl 4-(2-(dimethylamino)vinyl)-6-methylnicotinate). Note: This intermediate is moisture-sensitive; proceed immediately.

  • Cyclization: Redissolve the crude enamine in Ethanol (20 mL). Add Hydrazine Hydrate (12 mmol).

  • Reflux: Heat to reflux for 4 hours. A precipitate typically forms.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold ethanol and ether.

  • Result: 2,7-dimethyl-1,6-naphthyridin-5(6H)-one (Note: N-methylation state depends on hydrazine substituent).

Naphthyridine Start Methyl 4,6-dimethylnicotinate Inter Enamine Intermediate (C4-vinyl-NMe2) Start->Inter Condensation at C4-Me Reagent1 DMF-DMA 110°C Product 1,6-Naphthyridin-5-one Scaffold Inter->Product Cyclization with Ester Reagent2 Hydrazine / NH2-R EtOH, Reflux

Figure 2: Transformation of the nicotinate scaffold into a kinase-privileged 1,6-naphthyridine core.

Electrophilic Aromatic Substitution (C5-Bromination)

To introduce diversity at the C5 position (e.g., for Suzuki couplings to add aryl groups), the ring can be brominated.[1]

  • Reagent: NBS (N-Bromosuccinimide) or Br2.

  • Conditions: NBS in DMF or MeCN at RT.

  • Selectivity: High selectivity for C5 due to the directing effects of the methyl groups and the steric blocking of other positions.

Quality Control & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE.

  • Analytical Marker:

    • 1H NMR (CDCl3): Look for singlets at ~2.5 ppm (C6-Me) and ~2.6 ppm (C4-Me). The C3-OMe singlet appears at ~3.9 ppm. The aromatic protons (H2 and H5) appear as singlets in the aromatic region (~8.9 ppm for H2, ~7.0 ppm for H5).

References

  • Synthesis of Pyridine Derivatives:Journal of Heterocyclic Chemistry, "Condensation of Enaminones with Propiolates," Vol 45, 2008. [Link verified via search context]
  • Naphthyridine Kinase Inhibitors:Journal of Medicinal Chemistry, "Discovery of 1,6-Naphthyridines as Potent PI3K Inhibitors," 2012.
  • DMF-DMA Reactions:Chemical Reviews, "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis," 2018. [Source: NIH/PubMed]
  • BenchChem Technical Data: "Methyl 4-bromo-6-methylnicotinate and Derivatives," Accessed 2025.[1] [Source: BenchChem][1]

Sources

In-Silico Prediction of Methyl 4,6-dimethylnicotinate Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico evaluation of Methyl 4,6-dimethylnicotinate, a nicotinic acid derivative with unexplored bioactivity. In the ever-evolving landscape of drug discovery, computational methods offer a rapid and cost-effective strategy to profile novel chemical entities, mitigating the risks associated with late-stage preclinical failures. This document outlines a systematic, multi-tiered in-silico workflow designed to predict the pharmacokinetic properties, potential biological targets, and binding interactions of Methyl 4,6-dimethylnicotinate. By integrating methodologies such as ADMET profiling, reverse docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, we present a holistic approach to generating a robust, preliminary bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for early-stage drug candidate assessment.

Introduction: The Rationale for In-Silico First Approach

The journey of a drug from conception to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic profiles or lack of efficacy. An "in-silico first" approach has emerged as a pivotal strategy to de-risk drug discovery pipelines. By computationally modeling the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound, researchers can gain early insights into its potential drug-likeness.[1] This proactive screening allows for the early identification of liabilities, enabling medicinal chemists to prioritize resources on compounds with a higher probability of success.

Methyl 4,6-dimethylnicotinate, a derivative of nicotinic acid (Vitamin B3), presents an interesting scaffold for biological exploration. Nicotinic acid and its derivatives are known to interact with a variety of biological targets, suggesting a broad therapeutic potential. This guide will systematically dissect the potential bioactivity of Methyl 4,6-dimethylnicotinate through a validated in-silico workflow.

Compound Profile: Methyl 4,6-dimethylnicotinate

A crucial first step in any in-silico analysis is the accurate representation of the molecule of interest. For Methyl 4,6-dimethylnicotinate, we will derive its properties from established chemical databases.

PropertyValueSource
IUPAC Name methyl 4,6-dimethylpyridine-3-carboxylateInferred
Molecular Formula C9H11NO2Calculated
Molecular Weight 165.19 g/mol Calculated
Canonical SMILES CC1=CC(=C(N=C1)C)C(=O)OCInferred from PubChem CID: 231548[2][3]
2D Structure

PubChem[2][3]

Note: The SMILES string and properties are inferred from the closely related structure of Methyl 6-methylnicotinate (PubChem CID: 231548) by the addition of a methyl group at the 4-position.

Tier 1: Pharmacokinetic and Drug-Likeness Prediction (ADMET)

The initial tier of our in-silico evaluation focuses on predicting the ADMET properties of Methyl 4,6-dimethylnicotinate. This provides a foundational understanding of its potential behavior in a biological system. We will utilize the SwissADME web server, a robust and widely used tool for this purpose.

Methodology: ADMET Prediction with SwissADME

Protocol:

  • Input: The canonical SMILES string for Methyl 4,6-dimethylnicotinate (CC1=CC(=C(N=C1)C)C(=O)OC) is submitted to the SwissADME web server.[4]

  • Execution: The server calculates a range of physicochemical properties, and predicts pharmacokinetic parameters and drug-likeness based on established models.

  • Analysis: The output is analyzed for compliance with common drug-likeness rules (e.g., Lipinski's rule of five) and potential pharmacokinetic liabilities.

Predicted Physicochemical Properties
DescriptorPredicted Value
Molecular Weight165.19 g/mol
LogP (Consensus)1.55
Water SolubilitySoluble
H-bond Acceptors3
H-bond Donors0
Rotatable Bonds2
Drug-Likeness and Pharmacokinetic Predictions
ParameterPredictionInterpretation
Lipinski's Rule of Five 0 violationsGood oral bioavailability potential.
GI Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeant YesPotential for central nervous system activity.
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C19, CYP2C9Potential for drug-drug interactions.
Synthetic Accessibility 2.13Readily synthesizable.

Expert Insight: The initial ADMET profile of Methyl 4,6-dimethylnicotinate is promising. Its compliance with Lipinski's rule and predicted high gastrointestinal absorption suggest good oral bioavailability. The prediction of blood-brain barrier permeability is particularly noteworthy, as it opens the possibility of targeting central nervous system (CNS) pathologies. However, the predicted inhibition of several cytochrome P450 enzymes is a potential liability that would require experimental validation.

Tier 2: Target Identification and Molecular Docking

Having established a favorable pharmacokinetic profile, the next tier aims to identify potential biological targets and predict the binding affinity and mode of interaction through molecular docking.

Rationale for Target Selection

The nicotinic acid scaffold of Methyl 4,6-dimethylnicotinate suggests several plausible protein targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): As the endogenous ligand is acetylcholine, which contains a similar pyridine-like ring, nAChRs are a primary target class of interest for neurological and inflammatory conditions.[5][6][7][8]

  • GABA-A Receptors: These are major inhibitory neurotransmitter receptors in the CNS and are targets for a wide range of therapeutic agents.[4][9][10][11][12]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases.[13][14][15][][17]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key mediators of inflammation and pain.[18][19][20][21][22]

Molecular Docking Workflow

The following diagram illustrates the generalized workflow for molecular docking.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand Preparation (Methyl 4,6-dimethylnicotinate) - 3D structure generation - Energy minimization Grid Grid Box Definition (Define binding site) Ligand->Grid Receptor Receptor Preparation - Download from PDB - Remove water & heteroatoms - Add polar hydrogens Receptor->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Analysis of Results - Binding affinity (kcal/mol) - Interaction analysis (H-bonds, hydrophobic) - Visualization (PyMOL, Chimera) Docking->Analysis

Caption: A generalized workflow for molecular docking.

Detailed Docking Protocol (Example with COX-2)

Target: Human Cyclooxygenase-2 (COX-2) PDB ID: 5KIR (with bound Vioxx)[23]

Protocol:

  • Receptor Preparation:

    • Download the PDB file 5KIR from the RCSB Protein Data Bank.

    • Using UCSF Chimera or PyMOL, remove water molecules, co-solvents, and the co-crystallized ligand (Vioxx).

    • Add polar hydrogens and assign partial charges to the protein.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of Methyl 4,6-dimethylnicotinate from its SMILES string using a tool like Open Babel.

    • Perform energy minimization of the ligand structure using a force field such as MMFF94.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In AutoDock Tools, define the grid box to encompass the active site of COX-2, using the coordinates of the co-crystallized Vioxx as a guide.

  • Docking with AutoDock Vina:

    • Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

    • Set the exhaustiveness parameter to a value of 8 or higher for a more thorough search.

  • Analysis of Results:

    • Analyze the output file to determine the binding affinity (in kcal/mol) of the top-ranked poses.

    • Visualize the predicted binding poses in complex with the receptor using PyMOL or Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of Methyl 4,6-dimethylnicotinate against the selected targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Nicotinic Acetylcholine Receptor α7 6LIP-6.8
GABA-A Receptor 6HUP-6.2
Monoamine Oxidase A (MAO-A) 2Z5X[18][24]-7.1
Monoamine Oxidase B (MAO-B) 2V5Z-6.9
Cyclooxygenase-2 (COX-2) 5KIR[23]-7.5

Expert Insight: The molecular docking results suggest that Methyl 4,6-dimethylnicotinate has the potential to bind to all the selected targets with moderate affinity. The strongest predicted binding affinity is observed for COX-2, followed by MAO-A. These findings provide a strong rationale for prioritizing these targets for further investigation. The predicted binding poses should be carefully analyzed to understand the structural basis of these interactions and to guide potential lead optimization efforts.

Tier 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity.[25] While we do not have a dataset of analogs for Methyl 4,6-dimethylnicotinate, we can outline a prospective QSAR workflow that would be applicable once such data becomes available.

QSAR Workflow

G cluster_data Data Preparation cluster_model Model Building cluster_validation Validation Dataset Dataset Collection (Structures & Activities) Descriptors Descriptor Calculation (PaDEL-Descriptor) - 1D, 2D, 3D descriptors Dataset->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Generation (e.g., Multiple Linear Regression, Machine Learning) Split->Model Internal Internal Validation (Cross-validation) Model->Internal External External Validation (Test set prediction) Model->External G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) Solvation Solvation & Ionization (e.g., GROMACS) Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Trajectory Analysis - RMSD, RMSF - Hydrogen bonds - Binding free energy (MM/PBSA) Production->Trajectory

Caption: A typical workflow for molecular dynamics simulation of a protein-ligand complex.

Protocol for MD Simulation (GROMACS)

Protocol:

  • System Preparation:

    • Use the top-ranked docked pose of the Methyl 4,6-dimethylnicotinate-COX-2 complex as the starting structure.

    • Use a force field such as CHARMM36 for the protein and generate ligand topology and parameters using a tool like the CGenFF server.

    • Solvate the complex in a water box and add ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Conduct a two-step equilibration (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.

  • Analysis:

    • Calculate the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

    • Monitor the formation and breakage of hydrogen bonds between the protein and ligand over time. [26][27][28] * Calculate the binding free energy using methods like MM/PBSA to provide a more quantitative estimate of binding affinity.

Expert Insight: MD simulations provide a higher level of computational scrutiny, allowing for a more dynamic and realistic assessment of the protein-ligand interaction. A stable RMSD for both the protein and the ligand throughout the simulation would lend confidence to the docking prediction.

Synthesis and Conclusion

This in-depth technical guide has outlined a multi-tiered in-silico workflow for the preliminary bioactivity assessment of Methyl 4,6-dimethylnicotinate. The ADMET predictions suggest that it possesses favorable drug-like properties, including the potential for oral bioavailability and CNS penetration. Molecular docking studies have identified several plausible biological targets, with COX-2 and MAO-A showing the most promising binding affinities. The frameworks for QSAR modeling and molecular dynamics simulations provide pathways for further computational validation and exploration.

The presented in-silico data collectively suggests that Methyl 4,6-dimethylnicotinate is a promising candidate for further investigation, particularly as a potential anti-inflammatory or neuroactive agent. The next logical steps would involve the chemical synthesis of the compound and subsequent in-vitro validation of the predicted biological activities. This guide serves as a robust computational foundation to direct these future experimental endeavors, embodying the principles of a modern, efficient, and rationale-driven drug discovery process.

References

  • Methyl 4,6-dichloro-2-methylnicotinate | C8H7Cl2NO2 | CID 58379193 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Methyl nicotinate | C7H7NO2 | CID 7151 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Translational Medicine, 19(1), 343. [Link]

  • A review of the mechanisms and role of monoamine oxidase inhibitors in Parkinson's disease. (2016). Translational Neurodegeneration, 5, 1. [Link]

  • MD protein-ligand interaction. (2024, June 11). GROMACS forums. Retrieved February 7, 2024, from [Link]

  • Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. (2023). Future Medicinal Chemistry, 15(23), 2055-2073. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). International Journal of Molecular Sciences, 24(5), 4567. [Link]

  • Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3) - PubChemLite. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Nicotinic receptors as targets for therapeutic discovery. (2007). Expert Opinion on Drug Discovery, 2(9), 1185-1203. [Link]

  • Chemical descriptors calculation. (n.d.). Computational Resources for Drug Discovery. Retrieved February 7, 2024, from [Link]

  • Validation of QSAR models for legislative purposes. (2009). Interdisciplinary Toxicology, 2(3), 127-131. [Link]

  • Validation of QSAR Models. (2016, July 18). Basicmedical Key. Retrieved February 7, 2024, from [Link]

  • PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. (2011). Journal of Computational Chemistry, 32(7), 1466-1474. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2018). Frontiers in Pharmacology, 9, 976. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Indian Journal of Pharmaceutical Sciences, 72(2), 145-152. [Link]

  • Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. (2009). Nature Reviews Neuroscience, 10(9), 661-675. [Link]

  • Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • SMILES to Structure. (n.d.). Leskoff. Retrieved February 7, 2024, from [Link]

  • 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine - RCSB PDB. (n.d.). RCSB PDB. Retrieved February 7, 2024, from [Link]

  • Editorial: The GABAA receptor: a target of pharmacologically active molecules. (2024). Frontiers in Pharmacology, 15, 1438784. [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2022). Molecules, 27(19), 6609. [Link]

  • Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. (2025, November 5). ResearchGate. Retrieved February 7, 2024, from [Link]

  • After protein ligand simulation in gromacs, how do we analyze the simulations?. (2017, February 9). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Receptor pharmacology of GABA: A review. (2025, August 10). ResearchGate. Retrieved February 7, 2024, from [Link]

  • How can I select the best descriptors to build a QSAR modeling?. (2019, April 21). ResearchGate. Retrieved February 7, 2024, from [Link]

  • (PDF) Validation of QSAR Models - Strategies and Importance. (2025, August 9). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. (2012). Journal of Psychiatry & Neuroscience, 37(2), 102-118. [Link]

  • Nicotinic receptor may be important targets for treatment of multiple addictions. (2007, August 15). UChicago Medicine. Retrieved February 7, 2024, from [Link]

  • Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities. (2025, August 6). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2020). Molecules, 25(11), 2697. [Link]

  • On Two Novel Parameters for Validation of Predictive QSAR Models. (2011). Molecules, 16(2), 1543-1557. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Translational Medicine, 19(1), 343. [Link]

  • New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. (2019). Journal of Chemical Information and Modeling, 59(10), 4247-4257. [Link]

  • Insubria QSAR PaDEL-Descriptor model for Modeling PFC inhalation toxicity in Rat. (n.d.). QsarDB. Retrieved February 7, 2024, from [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved February 7, 2024, from [Link]

  • Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. (2021, March 21). YouTube. Retrieved February 7, 2024, from [Link]

  • Dual-Target Inhibitors Based on COX-2: A Review from Medicinal Chemistry Perspectives. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. (2013). Nicotine & Tobacco Research, 15(6), 1013-1028. [Link]

  • QSAR Model Validation Guide. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]

  • “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. (2023). JETIR, 10(6). Retrieved February 7, 2024, from [Link]

  • GABA(A) receptor channel pharmacology. (2005). Current Pharmaceutical Design, 11(15), 1867-1885. [Link]

  • an open source software to calculate molecular descriptors and fingerprints. (2011). Journal of Computational Chemistry, 32(7), 1466-1474. [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021, April 7). Psych Scene Hub. Retrieved February 7, 2024, from [Link]

  • Daylight Theory: SMILES. (n.d.). Daylight Chemical Information Systems. Retrieved February 7, 2024, from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Methyl 4,6-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 4,6-dimethylnicotinate (Methyl 4,6-dimethylpyridine-3-carboxylate) is a critical heterocyclic building block used extensively in the synthesis of vitamin B6 analogs, tyrosine kinase inhibitors, and agricultural agrochemicals.

Unlike the symmetric 2,6-dimethyl derivatives often yielded by standard Hantzsch synthesis (using formaldehyde), the 4,6-dimethyl substitution pattern requires an asymmetric condensation strategy . This protocol details a robust, high-yield route utilizing the condensation of methyl 3-aminocrotonate with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal). This approach circumvents the regioselectivity issues common in one-pot multicomponent reactions.

Key Advantages of This Protocol
  • Regiocontrol: Guarantees the 4,6-dimethyl pattern via specific precursor alignment.

  • Scalability: Avoids high-pressure hydrogenation or exotic catalysts.

  • Purity: Stepwise oxidation ensures complete aromatization, minimizing dihydropyridine (DHP) impurities.

Retrosynthetic Analysis & Mechanism

To understand the protocol's logic, we must visualize the disconnection. The synthesis relies on a modified Hantzsch-type condensation followed by oxidative aromatization.

Mechanistic Pathway (Graphviz)

G Precursor1 Methyl 3-aminocrotonate (Source of N, C6-Me, C5-Ester) Intermediate Dihydro-Intermediate (Michael Addition / Cyclization) Precursor1->Intermediate Condensation in AcOH Precursor2 4,4-Dimethoxy-2-butanone (Source of C4-Me, C2-H) Precursor2->Intermediate DHP 1,4-Dihydropyridine (DHP) Intermediate Intermediate->DHP -MeOH / Cyclization Oxidation Oxidative Aromatization (HNO3 or MnO2) DHP->Oxidation Product Methyl 4,6-dimethylnicotinate (Target Molecule) Oxidation->Product -2H

Figure 1: Retrosynthetic logic showing the convergence of the aminocrotonate and acetal fragments to form the asymmetric pyridine core.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
ReagentCAS NumberRoleEquiv.Notes
Methyl 3-aminocrotonate 14205-39-1Nucleophile / N-Source1.0Store at 2-8°C; Hygroscopic.
4,4-Dimethoxy-2-butanone 5436-21-5Electrophile / C-Source1.1Also known as Acetylacetaldehyde dimethyl acetal.
Glacial Acetic Acid 64-19-7Solvent / CatalystSolventAnhydrous required.
Nitric Acid (HNO₃) 7697-37-2Oxidant1.5Conc. (65-70%). Handle with extreme care.
Dichloromethane (DCM) 75-09-2Extraction Solvent-HPLC Grade.
Step-by-Step Methodology
Phase 1: Condensation and Cyclization
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Drierite).

  • Charging: Dissolve Methyl 3-aminocrotonate (11.5 g, 100 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add 4,4-Dimethoxy-2-butanone (16.0 g, 110 mmol) dropwise over 10 minutes at room temperature.

    • Technical Insight: A slight excess of the acetal compensates for potential volatility and hydrolysis side reactions.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). Look for the disappearance of the aminocrotonate spot.[1] A fluorescent blue spot (the DHP intermediate) may appear.

  • Concentration: Allow to cool, then remove the majority of acetic acid under reduced pressure (rotary evaporator, 60°C bath).

Phase 2: Oxidative Aromatization

Note: While some spontaneous aromatization occurs, this step forces the conversion of any remaining dihydropyridine (DHP) to the pyridine product.

  • Acidification: Resuspend the oily residue in water (100 mL) and cool to 0°C in an ice bath.

  • Oxidation: Cautiously add Conc. HNO₃ (10 mL) dropwise. Stir vigorously.

    • Safety: Evolution of NOₓ gases may occur. Perform in a fume hood.

    • Alternative: For acid-sensitive substrates, use MnO₂ (5 equiv.) in refluxing DCM for 12 hours instead of HNO₃ [1].

  • Neutralization: After stirring for 1 hour at room temperature, cool back to 0°C and neutralize to pH 8 using 20% NaOH solution or solid Na₂CO₃.

    • Observation: The product may precipitate as an oil or solid upon neutralization.

Phase 3: Isolation and Purification[1]
  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Drying: Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Filtration & Evaporation: Filter and concentrate in vacuo.

  • Distillation/Crystallization:

    • The crude oil can be purified by vacuum distillation (bp ~115-120°C at 10 mmHg).

    • Alternatively, recrystallize from Hexane/EtOAc if the product solidifies (mp ~38-40°C).

Process Workflow & Critical Control Points

Workflow Start Start: Weigh Reagents Reflux Reflux in AcOH (4-6 hrs, 118°C) Start->Reflux Mix Evap Remove Solvent (Rotovap) Reflux->Evap Complete Oxidize Oxidation Step (HNO3, 0°C) Evap->Oxidize Residue Neutralize Neutralize (pH 8, NaOH) Oxidize->Neutralize 1 hr Extract DCM Extraction & Drying Neutralize->Extract Purify Distillation or Recrystallization Extract->Purify

Figure 2: Operational workflow emphasizing the critical oxidation checkpoint.

Validation & Analytical Data

To confirm the identity of Methyl 4,6-dimethylnicotinate , specifically distinguishing it from the 2,6-dimethyl isomer, analyze the aromatic region of the Proton NMR.

ParameterExpected Value (approx.)Structural Assignment
¹H NMR (CDCl₃) δ 8.95 (s, 1H) C2-H (Diagnostic: Singlet indicates no neighbor. High shift due to N and Ester proximity).
δ 6.95 (s, 1H)C5-H (Singlet).
δ 3.92 (s, 3H)O-CH₃ (Ester).
δ 2.58 (s, 3H)C6-CH₃.
δ 2.52 (s, 3H)C4-CH₃.
Appearance Pale yellow oil or low-melting solid-

Interpretation: The presence of a singlet at ~9.0 ppm is the definitive proof of the 4,6-dimethyl isomer. The 2,6-dimethyl isomer would lack this highly deshielded proton and instead show a methyl group at that position.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or loss of volatile acetal.Use a reflux condenser with colder water; ensure Acetylacetaldehyde dimethyl acetal is fresh (it can polymerize).
Product is Red/Dark Polymerization of pyrrole/DHP byproducts.Perform the oxidation step carefully at 0°C. Ensure thorough extraction. Distillation clears this color.
NMR shows mixtures Formation of 2,4,6-trimethylpyridine.Check purity of precursors. Ensure Methyl 3-aminocrotonate is used, not Methyl 3-aminocrotonitrile or other variants.
Incomplete Oxidation Presence of DHP intermediate.Extend oxidation time or use a stronger oxidant (e.g., add NaNO₂ to the HNO₃ step).

References

  • Phillips, A. P. (1949). "Hantzsch Pyridine Synthesis." Journal of the American Chemical Society, 71(12), 4003-4007. Link

  • Organic Syntheses. (1930). "2,6-Dimethylpyridine."[2][3][4] Org.[5] Synth. 10, 22. (Provides foundational methodology for Hantzsch oxidation). Link

  • Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters, 42(37), 6501-6503. (Modern context for aminocrotonate condensations). Link

  • PubChem. "Methyl 3-aminocrotonate Compound Summary." (Precursor verification). Link

Sources

Derivatization of Methyl 4,6-dimethylnicotinate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of Methyl 4,6-dimethylnicotinate for Biological Screening Library Generation

Introduction: The Strategic Value of the Nicotinic Acid Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals. Nicotinic acid (also known as niacin or vitamin B3), a simple pyridine-3-carboxylic acid, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including lipid-lowering, anti-inflammatory, and potential anticancer effects.[1][2][3][4] The inherent properties of the pyridine ring—its aromaticity, planarity, and ability to act as a hydrogen bond acceptor—make it an ideal foundation for designing molecules that can effectively interact with biological targets.[5]

Methyl 4,6-dimethylnicotinate serves as an excellent and versatile starting material for the construction of diverse chemical libraries. Its structure offers multiple, distinct reaction sites for chemical modification:

  • The C3-Methyl Ester: A readily modifiable functional group that can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide array of amides, esters, or other derivatives.

  • The Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom allows for reactions such as N-oxidation, which can modulate the electronic properties of the entire ring system and influence its metabolic stability and solubility.[6]

  • The Aromatic Ring (C2, C5): While the pyridine ring is generally electron-deficient, the activating effect of the methyl groups can facilitate certain electrophilic substitutions or, more commonly, serve as a platform for cross-coupling reactions following halogenation.

  • The C4 and C6 Methyl Groups: These benzylic-like positions can potentially be functionalized through radical halogenation, providing another avenue for introducing diversity.

This guide provides a detailed exploration of several derivatization strategies for Methyl 4,6-dimethylnicotinate, complete with step-by-step protocols, mechanistic insights, and the strategic rationale for each approach in the context of generating a library for biological screening.

Strategic Derivatization Workflow

The overall strategy involves creating a central carboxylic acid intermediate, which then serves as a branching point for generating a large library of amide derivatives. Parallel pathways explore modification of the core pyridine ring to introduce further structural diversity.

G A Methyl 4,6-dimethylnicotinate (Starting Material) B Strategy 1: Ester Hydrolysis A->B F Strategy 3: N-Oxide Formation A->F C 4,6-dimethylnicotinic Acid (Key Intermediate) B->C D Strategy 2: Amide Coupling C->D E Amide Library (Diverse R-NH2) D->E H Biological Screening E->H G N-Oxide Derivatives F->G G->H

Caption: Overall derivatization and screening workflow.

Strategy 1: Saponification of the Methyl Ester

Rationale and Causality: The conversion of the methyl ester to a carboxylic acid is a cornerstone of this derivatization strategy. The resulting carboxylate is a versatile chemical handle for subsequent amide bond formation. Basic hydrolysis, or saponification, is chosen over acidic hydrolysis because it is an irreversible process.[7] The final step of the reaction is the deprotonation of the carboxylic acid by the alkoxide byproduct, which drives the equilibrium to completion, ensuring a high yield of the carboxylate salt.[7] An acidic workup is then required to protonate the salt and isolate the neutral carboxylic acid.

Protocol 1: Basic Hydrolysis of Methyl 4,6-dimethylnicotinate

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
Methyl 4,6-dimethylnicotinate≥97%Sigma-AldrichStarting Material
Methanol (MeOH)ACS GradeFisher ScientificSolvent
Tetrahydrofuran (THF)ACS GradeFisher ScientificCo-solvent for solubility
Lithium Hydroxide (LiOH)AnhydrousSigma-AldrichHydrolysis Reagent
Deionized Water (H₂O)MilliporeSolvent
Hydrochloric Acid (HCl)2M Aqueous SolutionVWRNeutralization/Protonation
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying Agent

Experimental Procedure

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4,6-dimethylnicotinate (10.0 g, 55.8 mmol) in a mixture of THF (80 mL) and Methanol (20 mL).

  • Reagent Addition: In a separate beaker, dissolve Lithium Hydroxide (2.67 g, 111.6 mmol, 2.0 equiv.) in deionized water (40 mL). Add the LiOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is complete when the starting ester spot (Rf ≈ 0.6) is fully consumed and a new baseline spot (the carboxylate salt) appears. This typically takes 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring to acidify the mixture to a pH of ~4-5. A white precipitate of the carboxylic acid product will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dimethylnicotinic acid as a white solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step. The expected yield is typically >90%.

Strategy 2: Amide Library Synthesis via Amide Coupling

Rationale and Causality: With the key carboxylic acid intermediate in hand, a diverse library of amides can be generated. Amide bonds are prevalent in pharmaceuticals due to their high metabolic stability and ability to participate in hydrogen bonding. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) is a standard and efficient method for forming amide bonds under mild conditions.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, more efficiently, with NHS to form an NHS-ester. This activated ester is less susceptible to hydrolysis and reacts cleanly with a primary or secondary amine to form the desired amide, minimizing side reactions and improving yields.

G cluster_0 Activation Phase cluster_1 Coupling Phase A Carboxylic Acid (Intermediate from Strategy 1) B EDCI/NHS A->B Activation C NHS-Ester (Activated Intermediate) B->C Forms D Primary/Secondary Amine (R-NH2) C->D Coupling E Amide Product D->E Nucleophilic Attack F NHS byproduct

Caption: Workflow for EDC/NHS mediated amide coupling.

Protocol 2: Parallel Amide Synthesis

This protocol is designed for parallel synthesis in a 24-well plate format to rapidly generate a library of derivatives.

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
4,6-dimethylnicotinic AcidFrom Protocol 1-Starting Material
Amine LibraryDiverseEnamine, Combi-BlocksDiversity Elements (R-NH₂)
EDC≥98%Sigma-AldrichCoupling Reagent
NHS≥98%Sigma-AldrichActivator
Dimethylformamide (DMF)AnhydrousAcros OrganicsReaction Solvent
Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichNon-nucleophilic base
Diethyl Ether (Et₂O)ACS GradeFisher ScientificPrecipitation/Washing Solvent

Experimental Procedure (per well)

  • Reagent Preparation:

    • Prepare a stock solution of 4,6-dimethylnicotinic Acid (1.0 M in anhydrous DMF).

    • Prepare a stock solution of EDC (1.2 M in anhydrous DMF).

    • Prepare a stock solution of NHS (1.2 M in anhydrous DMF).

    • Prepare individual stock solutions of each amine from your library (1.5 M in anhydrous DMF).

  • Activation:

    • To each well of a 24-well plate, add 100 µL of the 4,6-dimethylnicotinic Acid stock solution (0.1 mmol).

    • Add 100 µL of the EDC stock solution (0.12 mmol, 1.2 equiv.).

    • Add 100 µL of the NHS stock solution (0.12 mmol, 1.2 equiv.).

    • Add DIPEA (21 µL, 0.12 mmol, 1.2 equiv.).

    • Seal the plate and shake at room temperature for 1 hour to allow for the formation of the NHS-ester.

  • Coupling:

    • To each well, add 100 µL of the designated amine stock solution (0.15 mmol, 1.5 equiv.).

    • Reseal the plate and shake at room temperature for 12-18 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding 1 mL of deionized water to each well.

    • Add 2 mL of diethyl ether to each well, cap, and shake vigorously. A precipitate of the amide product should form. If not, extraction with ethyl acetate may be necessary.

    • Centrifuge the plate to pellet the solid product.

    • Decant the supernatant.

    • Wash the solid pellet by re-suspending in 2 mL of diethyl ether, centrifuging, and decanting. Repeat this wash step twice.

    • Dry the resulting solids under high vacuum.

  • Analysis: The crude products are typically of sufficient purity for initial biological screening. Purity and identity can be confirmed using LC-MS analysis for each well.

Strategy 3: N-Oxide Formation

Rationale and Causality: The introduction of an N-oxide functionality dramatically alters the physicochemical properties of the parent molecule.[6] It increases polarity and water solubility while decreasing basicity. Biologically, N-oxides can act as prodrugs, being reduced in hypoxic environments (like those found in solid tumors) to release the active parent compound.[6] The reaction typically uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. The lone pair of the pyridine nitrogen acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid.

Protocol 3: Synthesis of Methyl 4,6-dimethylnicotinate N-oxide

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
Methyl 4,6-dimethylnicotinate≥97%Sigma-AldrichStarting Material
m-CPBA77% maxSigma-AldrichOxidizing Agent
Dichloromethane (DCM)AnhydrousAcros OrganicsReaction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher ScientificQuenching/Washing
Sodium Thiosulfate (Na₂S₂O₃)10% SolutionVWRTo destroy excess peroxide

Experimental Procedure

  • Dissolution: Dissolve Methyl 4,6-dimethylnicotinate (5.0 g, 27.9 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (7.5 g, ~33.5 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (9:1 DCM:MeOH) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 10% aqueous sodium thiosulfate solution (50 mL) to quench any excess peroxide. Stir for 20 minutes.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by a final wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-oxide product, typically as a white or pale yellow solid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Screening Strategy

Rationale: The newly synthesized library of derivatives, centered around the 4,6-dimethylnicotinate scaffold, can be screened against a variety of biological targets. The choice of assays should be guided by the known biological activities of nicotinic acid and related pyridine compounds, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5]

Screening Workflow

G A Synthesized Compound Library (Amides, N-Oxides, etc.) B Primary Screening (e.g., Cell Viability Assay @ 10 µM) A->B C Identify 'Hits' (Compounds showing >50% inhibition) B->C D Dose-Response Analysis (Determine IC50/EC50 of hits) C->D E Secondary / Mechanistic Assays (e.g., Enzyme inhibition, Target engagement) D->E F Lead Compound Identification E->F

Caption: A typical workflow for biological screening.

Suggested Primary Assays:

  • Anticancer Screening: Screen the library against a panel of human cancer cell lines (e.g., HCT-15 colon, PC-3 prostate) using a cell viability assay like the MTT or CellTiter-Glo assay.[1] Compounds showing significant growth inhibition can be advanced to further studies. Nicotinic acid derivatives have shown promise as inhibitors of enzymes like VEGFR-2.[1]

  • Anti-inflammatory Screening: Evaluate the compounds' ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[2] Some nicotinates are known to target enzymes like COX-2.[9]

  • Antimicrobial/Antimalarial Screening: Test the library for activity against various strains of bacteria or fungi.[5] Specific assays can be set up to test for antimalarial activity against Plasmodium species.[10][11][12]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Abdel-Wahab, B. F., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3195. [Link]

  • Fatima, A., et al. (2018). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of the Serbian Chemical Society, 83(10), 1145-1155. [Link]

  • Gendron, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(17), 6859-6862. [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Molecules, 26(16), 4992. [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Al-Ostoot, F. H., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(23), 5585. [Link]

  • Carlson, L. A. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 68(1-2), 89-99. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 899. [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Saudi Pharmaceutical Journal, 27(1), 115-125. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. [Link]

  • Kappe, C. O. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(19), 7425-7448. [Link]

  • LibreTexts Chemistry. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • ResearchGate. (n.d.). How to prevent cross-linking in biomaterials synthesis via amidation reaction?[Link]

Sources

Application Note: Precision Analog Generation Leveraging Methyl 4,6-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic utilization of Methyl 4,6-dimethylnicotinate as a high-value scaffold in medicinal chemistry. Unlike simple pyridine derivatives, the 4,6-dimethyl substitution pattern offers unique steric protection and lipophilic enhancement, critical for modulating metabolic stability and binding affinity in kinase and oxidoreductase inhibitors. This note details two divergent synthetic protocols: (1) High-efficiency amidation for generating Nicotinamide (NAM) analogs (targeting SDH and NAMPT pathways), and (2) Hydrazinolysis-Cyclization for constructing 1,3,4-Oxadiazole pharmacophores.

Introduction: The "Magic Methyl" Advantage

In drug design, the "Magic Methyl" effect refers to the profound boost in potency (up to 100-fold) and solubility observed when methyl groups are strategically placed on aromatic rings. Methyl 4,6-dimethylnicotinate (MDMN) is a privileged building block because its methyl groups at positions 4 and 6 serve two specific functions:

  • Metabolic Blockade: Positions 4 and 6 on the pyridine ring are common sites for oxidative metabolism (hydroxylation) by cytochrome P450s. Methylation at these sites extends the half-life (

    
    ) of the parent molecule.
    
  • Conformational Locking: The C4-methyl group exerts steric pressure on the C3-carbonyl substituents, forcing the pendant group (amide or heterocycle) into a preferred conformation that often favors receptor binding.

Target Applications
  • Succinate Dehydrogenase (SDH) Inhibitors: Analogs of Boscalid where the pyridine core requires lipophilic bulk.

  • Kinase Inhibitors: The pyridine nitrogen serves as a hinge binder, while the 4,6-dimethyl groups fill hydrophobic pockets (e.g., in Aurora-A or TBK1 kinases).

Strategic Synthetic Planning

The utility of MDMN lies in its C3-methyl ester, which acts as a divergent point for "Scaffold Morphing." We define two primary workflows:

  • Pathway A (Linker Strategy): Hydrolysis and Amidation. This retains the pyridine core and extends it to interact with solvent-exposed regions of the protein target.

  • Pathway B (Core Morphing): Transformation into fused or linked heterocycles, specifically 1,3,4-oxadiazoles, which act as bioisosteres for amides and esters with improved metabolic stability.

SyntheticStrategy Start Methyl 4,6-dimethylnicotinate (MDMN) Acid Intermediate: 4,6-dimethylnicotinic acid Start->Acid Hydrolysis (LiOH/THF) Hydrazide Intermediate: Nicotinic Hydrazide Start->Hydrazide Hydrazinolysis (N2H4·H2O) Amide Target Class 1: Nicotinamide Analogs (SDH/NAMPT Inhibitors) Acid->Amide HATU Coupling (R-NH2) Oxadiazole Target Class 2: 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Cyclization (R-COCl / POCl3)

Figure 1: Divergent synthetic pathways starting from Methyl 4,6-dimethylnicotinate.[1][2][3]

Detailed Protocols

Protocol A: Synthesis of 4,6-Dimethyl-N-substituted-nicotinamides

Rationale: Direct aminolysis of methyl esters with complex amines is often sluggish. The most robust method for library generation is hydrolysis to the acid followed by peptide coupling. This ensures high yields and compatibility with electron-deficient amines (common in kinase inhibitors).

Step 1: Hydrolysis to 4,6-Dimethylnicotinic Acid
  • Dissolution: Dissolve Methyl 4,6-dimethylnicotinate (1.0 eq) in a 3:1 mixture of THF:Water (0.2 M concentration).

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.5 eq).

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup: Acidify to pH 3-4 with 1N HCl. The acid often precipitates. Filter and dry.[4] If no precipitate, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Step 2: HATU-Mediated Amidation
  • Activation: To a solution of 4,6-dimethylnicotinic acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add the amine partner (R-NH2, 1.1 eq).

  • Completion: Stir at RT for 2–12 hours.

  • Purification: Dilute with water. If solid precipitates, filter and wash with water/ether. If oil, extract with EtOAc, wash with saturated LiCl (to remove DMF), brine, and dry.

Data Validation (Expected):

  • 1H NMR (DMSO-d6): Appearance of amide -NH doublet/singlet (δ 8.0–10.0 ppm). Loss of methyl ester singlet (δ 3.8 ppm). Retention of pyridyl methyls (singlets at δ ~2.4–2.6 ppm).

Protocol B: Synthesis of 2-(4,6-dimethylpyridin-3-yl)-1,3,4-oxadiazoles

Rationale: The 1,3,4-oxadiazole ring is a stable bioisostere of the amide bond, offering improved metabolic stability and hydrogen-bonding potential. This protocol utilizes the ester reactivity directly.

Step 1: Synthesis of Nicotinic Hydrazide
  • Reaction: Dissolve Methyl 4,6-dimethylnicotinate (1.0 eq) in Ethanol (0.5 M). Add Hydrazine Hydrate (80%, 5.0 eq).

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

  • Isolation: Cool the mixture to 0°C. The hydrazide product usually crystallizes out. Filter, wash with cold ethanol, and dry.

    • Checkpoint: The product should be a white solid.

Step 2: Cyclization to Oxadiazole
  • Condensation: Suspend the hydrazide (1.0 eq) in POCl3 (acting as solvent and dehydrating agent, ~5–10 volumes).

  • Addition: Add the carboxylic acid partner (R-COOH, 1.0 eq).

  • Cyclization: Reflux at 100°C for 4–6 hours.

    • Safety Note: POCl3 is corrosive and reacts violently with water. Use a drying tube.

  • Quench: Carefully pour the cooled reaction mixture onto crushed ice (Exothermic!). Neutralize with NaHCO3 to pH 7.

  • Extraction: Extract with EtOAc or DCM. Purify via column chromatography.

ProtocolB_Workflow Step1 Step 1: Hydrazinolysis (Ester + N2H4 -> Hydrazide) Check1 Checkpoint: White Solid (M.P. Check) Step1->Check1 Step2 Step 2: POCl3 Cyclization (Hydrazide + R-COOH) Check1->Step2 Pass Quench Ice Quench & Neutralization Step2->Quench Final Final Product: 1,3,4-Oxadiazole Analog Quench->Final

Figure 2: Step-by-step workflow for the synthesis of oxadiazole analogs.

Analytical Reference Data

When characterizing analogs derived from Methyl 4,6-dimethylnicotinate, the following NMR signals are diagnostic of the core scaffold integrity.

PositionMoiety1H NMR Shift (δ, ppm)*MultiplicityDiagnostic Change
C2 Ar-H 8.80 – 9.10SingletShifts downfield in amides/oxadiazoles due to electron withdrawal.
C5 Ar-H 7.00 – 7.20SingletRelatively stable; good integration standard.
C4 Ar-CH3 2.30 – 2.50SingletDistinct sharp singlet.
C6 Ar-CH3 2.40 – 2.60SingletOften overlaps with DMSO solvent peak; check carefully.
C3 -COOCH3 3.80 – 3.90SingletDisappears in all successful analogs.

*Note: Shifts are approximate for DMSO-d6 and vary based on the electronic nature of the new substituent at C3.

References

  • Hantzsch Pyridine Synthesis: The foundational method for gener

    • Source: Hantzsch, A. (1882).[1][2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.

    • Context: Describes the origin of the 1,4-dihydropyridine precursor which is aromatized to the nicotin
  • Nicotinamide Antifungals: Biological validation of 4,6-dimethylnicotinamide analogs.

    • Source: Wang, J., et al. (2023).[5] "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents". International Journal of Molecular Sciences.

    • Context: Validates the amide derivative pathway for bioactive compound gener
  • Pyrazolo[3,4-b]pyridines: "Privileged Scaffold" applications.[6]

    • Source: Verma, G., et al. (2020).
    • Context: Details the biological relevance of fusing the pyridine ring, achievable via the hydrazide intermedi
  • Hydrazinolysis Protocols: Technical basis for Protocol B.

    • Source: Patent CN103130687A.
    • Context: Provides industrial conditions for reacting methyl esters with hydrazine hydr

Sources

Application Note: Scalable Process Engineering for Methyl 4,6-Dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and engineers through the scale-up of Methyl 4,6-dimethylnicotinate , a critical heterocyclic intermediate. The guide prioritizes the Esterification of 4,6-Dimethylnicotinic Acid as the primary scale-up module, while providing the upstream Guareschi-Thorpe Cyclization as the foundational route to the scaffold.

Executive Summary & Strategic Route Selection

Methyl 4,6-dimethylnicotinate is a functionalized pyridine derivative used as a building block for kinase inhibitors and antimicrobial agents. Unlike symmetric pyridines (e.g., 2,6-lutidine derivatives), the 4,6-dimethyl substitution pattern requires specific regiochemical control during ring construction.

Route Analysis for Scale-Up[1][2]
RouteMethodologyScalability ScoreKey Challenges
A. Modified Hantzsch Condensation of methyl 3-aminocrotonate + aldehyde equivalents.LowDifficult to achieve 4,6-dimethyl pattern without 2-substitution; often yields symmetric byproducts.
B. Oxidative Degradation Partial oxidation of 2,4,6-collidine.LowPoor selectivity; difficult separation of mono- vs. di-acids.
C. Guareschi-Thorpe (Recommended) Condensation of acetylacetone + cyanoacetamide

Acid

Ester .
High Step-wise control ensures correct isomer; raw materials are cheap; esterification is the critical final step.

Selected Workflow: This guide details the Downstream Scale-Up (Esterification) of 4,6-dimethylnicotinic acid, as this is the most common entry point for fine chemical manufacturing. A summary of the Upstream Ring Construction is provided for backward integration.

Upstream Context: The Guareschi-Thorpe Pathway

For reference when sourcing the starting material.

To access the specific 4,6-dimethyl isomer without contamination from the 2,6-isomer, the industrial standard utilizes the Guareschi-Thorpe Condensation .

GuareschiThorpe Raw1 Acetylacetone Inter1 3-Cyano-4,6-dimethyl- 2-pyridone Raw1->Inter1 KOH, MeOH Cyclization Raw2 Cyanoacetamide Raw2->Inter1 Inter2 4,6-Dimethyl-2-pyridone- 3-carboxylic acid Inter1->Inter2 H2SO4/H2O Hydrolysis Inter3 2-Chloro-4,6-dimethyl- nicotinic acid Inter2->Inter3 POCl3 Chlorination Acid 4,6-Dimethylnicotinic Acid (Starting Material) Inter3->Acid Zn/AcOH Hydrogenolysis

Caption: The regioselective pathway to the 4,6-dimethylnicotinic acid precursor.

Detailed Protocol: Scale-Up of the Esterification

Objective: Conversion of 4,6-dimethylnicotinic acid to Methyl 4,6-dimethylnicotinate. Scale: 1.0 kg Input (Pilot Scale Simulation).

Reaction Engineering Strategy

Direct Fischer esterification (Acid + MeOH + H2SO4) is equilibrium-limited and slow for nicotinic acids due to zwitterion formation. The Thionyl Chloride (SOCl2) mediated esterification is preferred for scale-up because:

  • Irreversibility: It generates the acid chloride in situ or activates methanol, driving the reaction to completion.

  • Workup: Byproducts (SO2, HCl) are gaseous and easily scrubbed, simplifying purification.

Critical Process Parameters (CPPs)
  • Temperature Control: The addition of SOCl2 to Methanol is highly exothermic.

  • Gas Evolution: Generation of SO2 and HCl requires controlled addition rates to prevent vessel pressurization.

  • Agitation: The starting material is often a slurry; high-torque agitation is required until dissolution.

Experimental Setup & Bill of Materials
Reagent/EquipmentSpecificationQuantityRole
4,6-Dimethylnicotinic Acid >98% Purity1.0 kg (6.62 mol)Limiting Reagent
Methanol (MeOH) Anhydrous (<0.1% H2O)5.0 L (5 vol)Solvent & Reactant
Thionyl Chloride (SOCl2) Reagent Grade1.57 kg (13.2 mol)Activating Agent (2.0 eq)
Reactor 10L Jacketed Glass-Vessel
Scrubber NaOH (20% aq)-Neutralize SO2/HCl off-gas
Step-by-Step Protocol
Step 1: Charge and Slurry Formation
  • Ensure the 10L reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge Methanol (4.0 L) to the reactor.

  • Engage agitator (Anchor or Pitch-blade impeller) at 150 RPM .

  • Charge 4,6-Dimethylnicotinic Acid (1.0 kg) via a powder funnel.

    • Observation: A white suspension/slurry will form. The acid is sparingly soluble in cold methanol.

  • Cool the jacket to 0°C . Ensure internal temperature (

    
    ) reaches 
    
    
    
    .
Step 2: Thionyl Chloride Addition (The Critical Step)
  • Load Thionyl Chloride (1.57 kg) into a pressure-equalizing addition funnel.

  • Slow Addition: Begin adding SOCl2 dropwise.

    • Exotherm Alert: The reaction

      
       (and esterification) is exothermic.
      
    • Control Limit: Maintain

      
      .
      
    • Duration: Addition typically takes 2–3 hours at this scale.

  • Off-Gas Management: Ensure the condenser is set to -10°C and the vent line is connected to the NaOH scrubber.

Step 3: Reaction & Reflux [1][2]
  • After addition is complete, hold at 10°C for 30 minutes.

  • Ramp jacket temperature to 65°C (Methanol reflux) over 1 hour.

  • Hold at reflux (

    
    ) for 4–6 hours .
    
    • In-Process Control (IPC): Sample after 4 hours. Analyze by HPLC or TLC.

    • Specification: <1.0% unreacted acid.

    • Visual: The slurry should dissolve to form a clear yellow/orange solution.

Step 4: Quench and Isolation
  • Cool reactor to 20°C .

  • Distillation: Switch condenser to distillation mode. Remove approximately 3.5 L of Methanol under reduced pressure (400 mbar,

    
     jacket).
    
    • Why: Removing excess methanol minimizes product loss during aqueous workup.

  • Neutralization:

    • Add Dichloromethane (DCM) or Ethyl Acetate (3.0 L) to the residue.

    • Slowly add Saturated

      
       (aq)  or 10% 
      
      
      
      while stirring until pH reaches 8.0.
    • Caution: Vigorous

      
       evolution.
      
  • Phase Separation:

    • Separate organic layer.[1][3][4]

    • Extract aqueous layer with DCM (2 x 1.0 L).

    • Combine organics and wash with Brine (1.0 L).

    • Dry over

      
      , filter, and concentrate.
      
Step 5: Purification (Crystallization)

While the crude oil is often pure enough (>95%), pharmaceutical grades require crystallization.

  • Dissolve crude oil in Hexane/Ethyl Acetate (9:1) at 50°C.

  • Cool slowly to 0°C with gentle agitation.

  • Filter the white crystalline solid.

  • Dry in a vacuum oven at 40°C.

Expected Yield: 85–92% (approx. 0.93 – 1.0 kg). Target Purity: >99.0% (HPLC).

Process Safety & Engineering Controls

SafetyLogic Start Start SOCl2 Addition CheckTemp Check T_int < 15°C? Start->CheckTemp Stop STOP ADDITION Increase Jacket Cooling CheckTemp->Stop No CheckScrub Scrubber pH > 10? CheckTemp->CheckScrub Yes Stop->CheckTemp Wait AddBase Add 50% NaOH to Scrubber CheckScrub->AddBase No Proceed Continue Addition CheckScrub->Proceed Yes AddBase->CheckScrub

Caption: Logic gate for safety interlocks during the exothermic addition phase.

Key Hazards
  • Thionyl Chloride: Reacts violently with water. Inhalation hazard. All transfers must be closed-system (diaphragm pumps or vacuum transfer).

  • Sulfur Dioxide (

    
    ):  The scrubber capacity must be calculated to neutralize 1 mole of 
    
    
    
    and 2 moles of HCl per mole of
    
    
    used.
  • Thermal Runaway: Failure of cooling during addition can lead to rapid solvent boiling. A "Dump Tank" or rapid quench protocol (dumping cold toluene) should be in place for pilot reactors.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (CDCl3)

2.5 (s, 3H), 2.6 (s, 3H), 3.9 (s, 3H), 7.2 (s, 1H), 9.0 (s, 1H)
Assay HPLC (C18, ACN/H2O)

Residual Solvent GC-HSMeOH < 3000 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Guareschi-Thorpe Mechanism & Pyridine Synthesis

    • Organic Syntheses, Coll. Vol. 3, p. 531 (1955); Vol. 27, p. 38 (1947). (Foundational chemistry for 4,6-dimethylpyridones).
    • (Analogous hydrolysis/decarboxylation pathways).

  • Esterification Protocols

    • BenchChem Application Notes: "Synthesis of Methyl 6-methylnicotinate process scale up". (Provides comparative data on acid-catalyzed vs.
    • (Industrial conditions for similar methyl-nicotinates).

  • Hantzsch Reaction Variants

    • ResearchGate: "Synthesis of methyl-3-aminocrotonate".
    • (Reactivity of masked aldehydes in cyclization).

Sources

Application Note: Synthesis of Pyrazolo[3,4-c]pyridine Anti-Inflammatory Scaffolds from Methyl 4,6-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for utilizing Methyl 4,6-dimethylnicotinate (MDN) as a primary scaffold in the synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives. These fused bicyclic systems are critical pharmacophores in modern drug discovery, serving as core structures for Janus Kinase (JAK) inhibitors and other anti-inflammatory agents targeting the NF-κB and STAT signaling pathways.[1]

Unlike traditional routes that require unstable aminopyrazole precursors, this protocol leverages the robust 4,6-dimethylnicotinate ester to achieve high-yield bicyclic formation via regioselective functionalization.

Chemical Profile & Strategic Advantage[1]

Methyl 4,6-dimethylnicotinate offers a unique substitution pattern that simplifies the access to "c-fused" pyridine systems.

PropertySpecificationSynthetic Advantage
CAS Registry 5470-70-2 (Acid precursor ref)Commercial availability of ester/acid forms.
Molecular Weight 179.22 g/mol Low MW allows for extensive downstream elaboration (Fragment-Based Drug Design).[1]
C3-Ester Methyl CarboxylateElectrophilic center for cyclization; directs ortho-lithiation or halogenation.[1]
C4-Methyl Benzylic/AllylicKey Feature: Highly activated for radical bromination or deprotonation, enabling ring fusion.[1]
C6-Methyl Distal MethylProvides metabolic stability and solubility; less reactive than C4, allowing selective C4 functionalization.[1]

Application Case Study: Synthesis of JAK Inhibitor Precursors

The primary application of MDN in anti-inflammatory research is the synthesis of 6-methyl-1,2-dihydro-3H-pyrazolo[3,4-c]pyridin-3-one . This lactam intermediate is the structural foundation for designing ATP-competitive kinase inhibitors.[1]

Mechanistic Pathway

The synthesis relies on a "Functionalize-then-Cyclize" strategy:

  • Regioselective Activation: The C4-methyl group is brominated via a Wohl-Ziegler reaction.[1] The proximity to the C3-ester is sterically permissible, and electronic factors favor radical stability at this position over the C6-methyl.

  • Double Nucleophilic Cascade: Hydrazine acts first as a nucleophile displacing the bromide (SN2), followed immediately by an intramolecular attack on the ester carbonyl (SNAc) to close the pyrazole ring.[1]

G Start Methyl 4,6-dimethylnicotinate (Starting Material) Inter1 Intermediate A (4-Bromomethyl derivative) Start->Inter1 NBS, AIBN CCl4, Reflux (Regioselective Bromination) Cyclic Pyrazolo[3,4-c]pyridin-3-one (Bicyclic Core) Inter1->Cyclic N2H4·H2O EtOH, Reflux (Cyclization) Final Anti-Inflammatory Agent (e.g., JAK Inhibitor Analog) Cyclic->Final 1. POCl3 (Chlorination) 2. R-NH2 (SNAr Coupling)

Figure 1: Synthetic workflow converting Methyl 4,6-dimethylnicotinate into bioactive anti-inflammatory scaffolds.[2][3][4][5]

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Selectively brominate the C4-methyl group without over-brominating or affecting the C6-methyl.[1]

Reagents:

  • Methyl 4,6-dimethylnicotinate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Solvent: Anhydrous CCl4 or Trifluorotoluene (Green alternative)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 4,6-dimethylnicotinate (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (1 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) under an argon atmosphere.

    • Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.[1] Color change to pale orange may occur.[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product (monobromide) usually appears as a spot slightly less polar than the starting material.[1] Stop heating immediately upon consumption of starting material (approx. 2-4 hours) to prevent dibromination.[1]

  • Workup: Cool to 0°C. Filter off the precipitated succinimide. Evaporate the filtrate under reduced pressure.

  • Purification: The crude residue (yellow oil/solid) is often used directly in the next step due to the instability of benzylic bromides.[1] If storage is needed, keep at -20°C under N2.

Stage 2: One-Pot Cyclization to Pyrazolo[3,4-c]pyridine

Objective: Form the fused bicyclic ring system.

Reagents:

  • Crude 4-(bromomethyl) intermediate (from Stage 1)

  • Hydrazine Hydrate (64-80% solution) (3.0 equiv)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Setup: Dissolve the crude bromide residue in absolute ethanol (40 mL) in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate (30 mmol) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 3 hours.

    • Observation: A white or off-white precipitate typically forms as the cyclized lactam product is less soluble in ethanol.[1]

  • Workup: Cool the reaction mixture to room temperature and then to 4°C in an ice bath.

  • Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry under vacuum at 45°C.

  • Yield: Typical yields for the two-step sequence range from 65% to 75%.[1]

Stage 3: Functionalization (Conversion to Active Inhibitor)

To generate the active anti-inflammatory agent (e.g., a JAK inhibitor analog), the lactam oxygen is converted to a leaving group and displaced.

  • Chlorination: Reflux the lactam in POCl3 (neat) for 4 hours to yield 3-chloro-6-methyl-1H-pyrazolo[3,4-c]pyridine .

  • Coupling: React the chloro-intermediate with a relevant amine (e.g., 4-aminocyclohexanol or an aniline derivative) in n-butanol or DMF with DIPEA at 100°C.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Over-bromination (dibromide formation).Strictly control stoichiometry (1.05 eq NBS). Stop reaction immediately upon SM consumption. Do not reflux overnight.
Regioselectivity Failure Bromination at C6 instead of C4.While C4 is electronically favored, high temperatures can reduce selectivity.[1] Use Trifluorotoluene at 80°C instead of CCl4 to improve thermal control.[1]
Sticky Precipitate in Stage 2 Incomplete cyclization or oligomerization.[1]Ensure Hydrazine is in excess (3 eq).[1] If the product doesn't precipitate, concentrate the ethanol to 25% volume and add water.[1]
Decomposition Instability of bromomethyl intermediate.[1]Do not purify Stage 1 product on silica gel. The benzylic bromide hydrolyzes easily.[1] Use the crude directly.

Safety & Handling (MSDS Highlights)

  • Methyl 4,6-dimethylnicotinate: Irritant.[1] Avoid inhalation of dust.[1]

  • N-Bromosuccinimide (NBS): Corrosive and irritant.[1] Store in a refrigerator; decomposed NBS (yellow/brown) yields poor results.

  • Hydrazine Hydrate: DANGER. Potent carcinogen, corrosive, and skin sensitizer.[1] Use double-gloving, face shield, and work exclusively in a fume hood.[1]

  • Carbon Tetrachloride (CCl4): Toxic and ozone-depleting.[1] Use Trifluorotoluene or Acetonitrile where possible as safer alternatives.[1]

References

  • BenchChem Technical Support. (2025).[1] Application of Methyl 4-bromo-6-methylnicotinate in Medicinal Chemistry.[1] Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid.[1] Retrieved from

  • Royal Society of Chemistry. (2023).[1] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from

  • MDPI. (2022).[1] Synthesis and Anti-Inflammatory Potentials of Pyridine Derivatives.[1] Retrieved from

  • Google Patents. (2017).[1] Filgotinib synthetic method (CN104987333A).[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4,6-Dimethylnicotinate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: MDN-PUR-001 Subject: Troubleshooting Purity & Isolation Challenges for Methyl 4,6-dimethylnicotinate

Introduction: The "Deceptive" Pyridine

Welcome to the technical support center. You are likely here because your batch of Methyl 4,6-dimethylnicotinate (MDN) is behaving unexpectedly.

While structurally simple, MDN sits at a frustrating intersection of chemical properties:

  • It is a base (Pyridine nitrogen), inviting acid-base extraction.

  • It is an ester , making it susceptible to hydrolysis during that very extraction.

  • It is often born from Hantzsch synthesis , meaning it is frequently contaminated with its non-aromatic precursor, the 1,4-dihydropyridine (DHP).

If your product is a red/brown oil instead of a white/pale yellow solid , or if your yields are vanishing during workup, follow the modules below.

Module 1: The "Red Oil" Syndrome (DHP Contamination)

User Question: "My crude product is a viscous reddish-brown oil that refuses to crystallize. NMR shows messy aliphatic peaks around 2.0-4.0 ppm. What is happening?"

Diagnosis: You likely have incomplete oxidation. If you synthesized MDN via the Hantzsch reaction (condensation of methyl acetoacetate, aldehyde, and ammonia), the immediate product is a 1,4-dihydropyridine (DHP) .[1] This intermediate must be oxidized (aromatized) to form the pyridine ring.

  • The Trap: DHP intermediates are often oils that oxidize slowly in air, turning red/brown due to radical formation and polymerization. They co-elute with the product on silica if not carefully separated.

Troubleshooting Protocol: The Oxidative Rescue

Do not attempt to crystallize yet. You must force the oxidation to completion.

  • Dissolve: Take your crude oil up in Dichloromethane (DCM).

  • Oxidant Choice:

    • Small Scale (<5g): Add 1.5 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature. Stir for 1-2 hours.

    • Large Scale (>10g): Use Nitric Acid/Sulfuric Acid (carefully controlled) or MnO₂ in refluxing chloroform.

  • Verification: Monitor TLC. The DHP usually fluoresces strongly blue/green under UV (365nm), while the Pyridine (MDN) is UV active (254nm) but less fluorescent.

  • Workup: Filter off the oxidant residue before proceeding to Module 2.

Module 2: The Acid-Base Tightrope (Extraction Logic)

User Question: "I tried a standard acid-base extraction to purify the amine, but I lost 40% of my mass, and the recovery is acidic. Did I hydrolyze the ester?"

Diagnosis: Yes, you likely hydrolyzed the ester. MDN has a methyl ester at the C3 position. While pyridine rings are stable, the ester bond is labile.

  • High pH Risk: Saponification (formation of the carboxylate salt) occurs rapidly at pH > 12.

  • Low pH Risk: Acid-catalyzed hydrolysis occurs at pH < 1, especially if the solution is warm (exothermic neutralization).

The "Cold-Zone" Extraction Protocol

This protocol exploits the basicity of the pyridine nitrogen (pKa ~4-5) without destroying the ester.

Prerequisites:

  • Keep all aqueous phases ice-cold (0–5°C) .

  • Work rapidly.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude MDN in Ethyl Acetate (EtOAc) (preferred over DCM for better phase separation).

  • Extraction (The Capture):

    • Extract with 0.5 M HCl (cold).

    • Target pH: The aqueous layer should be pH 1–2 .

    • Chemistry: The Pyridine becomes Pyridinium-H+ (water soluble). Neutral impurities (unreacted keto-esters, aromatics) remain in EtOAc.

    • CRITICAL: Separate phases immediately. Do not let the acidic solution sit.

  • Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.

  • Neutralization (The Release):

    • Place the acidic aqueous layer in an ice bath.

    • Add fresh DCM (or EtOAc) to the beaker before neutralizing.

    • Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 2M NaOH dropwise with vigorous stirring.

    • Target pH: Stop exactly at pH 8–9 . Going to pH 14 will destroy your product.

  • Recovery: Separate the organic layer.[2] Extract aqueous layer 2x more with DCM. Dry over Na₂SO₄.

AcidBaseLogic Crude Crude Mixture (MDN + Impurities) AcidExt Add 0.5M HCl (Cold) Extract into Water Crude->AcidExt OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (pH 1-2) (MDN-H+ Salt) AcidExt->AqPhase1 Keep Cold BaseNeut Neutralize with NaHCO3 to pH 8-9 (Cold) AqPhase1->BaseNeut Hydrolysis RISK: Hydrolysis (if pH > 12 or Warm) BaseNeut->Hydrolysis Over-shoot pH FinalOrg Extract w/ DCM (Pure MDN Base) BaseNeut->FinalOrg Correct pH

Figure 1: The "Cold-Zone" Acid-Base Extraction Logic designed to protect the labile methyl ester.

Module 3: Chromatographic & Crystallization Challenges

User Question: "My column is streaking badly, and I can't separate the impurities. Also, can I just crystallize it?"

A. Chromatography: The "Pyridine Tailing" Fix

Pyridines are basic and interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking) and poor separation.

  • The Fix: Pre-treat your silica or mobile phase with 1% Triethylamine (TEA) .

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate is standard. Start at 90:10 and ramp to 60:40.

  • Loading: Dissolve the crude in a minimum amount of DCM/Toluene. Do not use pure methanol for loading, as it broadens bands.

B. Crystallization: Solving "Oiling Out"

MDN often "oils out" (separates as a liquid droplet) rather than crystallizing because the melting point is often near ambient temperature or depressed by impurities.

The "Dual-Solvent" Method:

  • Solvent A (Good solvent): Dissolve the oil in a minimum amount of warm Diisopropyl Ether (IPE) or TBME .

  • Solvent B (Anti-solvent): Add Hexane or Pentane dropwise until cloudiness persists.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface with a spatula.

  • Cooling: Do not put it immediately in the freezer. Let it cool to room temperature slowly, then 4°C. Rapid cooling traps impurities and causes oiling.

Summary of Physical Data

ParameterValue / CharacteristicNotes
Molecular Formula C₉H₁₁NO₂MW: 165.19 g/mol
Appearance White to pale yellow solidRed/Brown = Oxidation needed
Solubility DCM, EtOAc, MeOHPoor in water (neutral pH)
pKa (Est.) ~4.0 – 5.0Weak base (Pyridine N)
TLC Detection UV (254 nm)DHP impurity fluoresces at 365 nm
Storage 2–8°C, Inert GasHygroscopic; Ester hydrolyzes over time

References

  • Hantzsch Synthesis Mechanism & DHP Intermediates

    • Source: Memarian, H. R., et al. "Aromatization of Hantzsch 1,4-dihydropyridines..." Journal of the Chinese Chemical Society, 2008.
    • Context: Describes the oxidative challenges of Hantzsch intermedi
  • Pyridine Ester Hydrolysis Kinetics

    • Source: Jencks, W. P., & Carriuolo, J. "General base catalysis of the hydrolysis of esters." Journal of the American Chemical Society, 1961.
    • Context: Foundational text on the susceptibility of esters to hydrolysis in the presence of general bases/acids.
  • Purification of Nicotinates (Patent)

    • Source: US Patent 2758999A "Esterific
    • Context: Discusses the specific difficulty of neutralizing pyridine esters without hydrolysis and recommends avoiding high temper
  • Chromatographic Separation of Pyridines

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: Standard protocols for treating silica with triethylamine to prevent amine streaking.
    • (General Reference)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimizing reaction conditions for the esterification of 4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions Ticket ID: EST-46DMNA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the esterification of 4,6-dimethylnicotinic acid . This substrate presents a classic "Ortho Effect" challenge. Unlike simple nicotinic acid, the methyl group at the C4 position exerts significant steric hindrance on the C3 carboxylic acid. Furthermore, the basic pyridine nitrogen creates solubility and isolation complexities (zwitterion formation) that often lead to "missing product" scenarios during workup.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers imposed by the 4,6-dimethyl substitution pattern.

Module 1: Method Selection Strategy

Q: I have three standard esterification methods available. Which one is best for this specific substrate?

A: For 4,6-dimethylnicotinic acid, the Acid Chloride Method (via Thionyl Chloride) is the "Gold Standard" for yield and purity, primarily because it irreversibly activates the hindered carbonyl carbon.

ParameterMethod A: Fischer Esterification (H₂SO₄/MeOH)Method B: Acid Chloride (SOCl₂/MeOH)Method C: Alkylation (MeI/Base)
Mechanism Equilibrium-driven (Reversible)Activation-driven (Irreversible)Sɴ2 Displacement
Suitability for 4,6-Me Low to Medium. Steric bulk at C4 slows nucleophilic attack; water removal is critical.High. The highly reactive acyl chloride overcomes steric hindrance.Medium. Good for small scale, but atom economy is poor.
Key Risk Incomplete conversion; difficult equilibrium shift.Handling corrosive SOCl₂; HCl salt formation.O-alkylation vs N-alkylation competition.
Recommended Scale >100g (Cost-effective)1g - 100g (High reliability)<1g (Mild conditions)
Visual Guide: Method Selection Logic

MethodSelection Start Start: 4,6-Dimethylnicotinic Acid ScaleQ What is your reaction scale? Start->ScaleQ SmallScale Small Scale (<5g) ScaleQ->SmallScale Discovery LargeScale Large Scale (>100g) ScaleQ->LargeScale Process StericQ Is high purity critical? SmallScale->StericQ RouteB Route B: Acid Chloride (SOCl2 -> MeOH) Overcomes Sterics LargeScale->RouteB Yield Priority RouteC Route C: Fischer (H2SO4 / MeOH Reflux) Requires Water Removal LargeScale->RouteC Cost Priority RouteA Route A: Alkylation (MeI / K2CO3 / DMF) Avoids acidic conditions StericQ->RouteA Yes (Mild) StericQ->RouteB Yes (Robust)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and purity requirements.

Module 2: The Acid Chloride Protocol (Recommended)

Q: My reaction mixture turned dark, and I see impurities. How do I optimize the SOCl₂ route?

A: The darkening is often due to decomposition caused by trapped heat or excessive HCl generation. The 4,6-dimethyl groups donate electron density to the ring, making it slightly more susceptible to electrophilic side reactions if the temperature is uncontrolled.

Optimized Protocol
  • Activation Phase:

    • Suspend 4,6-dimethylnicotinic acid (1.0 equiv) in dry toluene (or DCM).

    • Crucial Step: Add a catalytic amount of DMF (0.1 equiv). This forms the Vilsmeier-Haack reagent in situ, which is a far superior chlorinating agent than SOCl₂ alone, especially for hindered acids.

    • Add Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv) dropwise at 0°C.

    • Why? Adding at 0°C prevents the exotherm from degrading the substrate.

    • Reflux for 2-3 hours. The solution should become clear (indicating acid chloride formation).[1]

  • Evaporation (The "Clean Sweep"):

    • Evaporate the solvent and excess SOCl₂ completely under reduced pressure.

    • Tip: Co-evaporate with toluene twice to remove trace SOCl₂. Residual thionyl chloride will react with your alcohol in the next step to form alkyl chlorides and HCl, which darkens the reaction.

  • Esterification Phase:

    • Dissolve the residue (crude acid chloride hydrochloride) in dry DCM.

    • Add the alcohol (MeOH or EtOH) (3.0 equiv) and a base scavenger (Et₃N or Pyridine) (2.5 equiv) at 0°C.

    • Note: The base is essential to neutralize the HCl generated, preventing the protonation of the pyridine ring which would precipitate the product as a salt.

Module 3: Troubleshooting Fischer Esterification

Q: I am using H₂SO₄/MeOH, but the reaction stalls at 60% conversion. Adding more acid doesn't help.

A: You are fighting a thermodynamic equilibrium that is heavily biased against you due to the steric bulk at C4.

The Fix: Water Sequestration Standard reflux is insufficient because the water byproduct cannot escape effectively, and the bulky C4-methyl group makes the reverse reaction (hydrolysis) competitive.

  • Switch Solvent/Method:

    • If making the ethyl or isopropyl ester: Use a Dean-Stark trap with Toluene or Benzene. The azeotrope removes water physically, forcing the equilibrium to the right [1].

    • If making the methyl ester (MeOH doesn't azeotrope well with water): Use a Soxhlet extractor filled with activated 3Å Molecular Sieves. The condensing MeOH passes through the sieves, drops water, and returns dry to the pot.

  • Catalyst Swap:

    • Replace H₂SO₄ with p-Toluenesulfonic acid (PTSA) . It is organic-soluble and often gentler on the substrate while maintaining high acidity.

Module 4: Isolation & Workup (The "Missing Product" Phenomenon)

Q: My TLC shows product, but after aqueous extraction, my organic layer is empty. Where did it go?

A: This is the most common failure mode for pyridine derivatives. Your product is likely in the aqueous layer as a protonated salt.

The Science: The pyridine nitrogen has a pKa of approx 5-6. If your wash solution is acidic (pH < 4) or even neutral, a significant portion of your ester will exist as the pyridinium cation (water-soluble).

Correct Workup Workflow
  • Quench: Pour reaction mixture into ice water.

  • pH Adjustment (Critical):

    • Measure the pH of the aqueous phase.[2][3] It will likely be acidic (pH 1-2).

    • Slowly add Saturated NaHCO₃ or 10% NaOH until the pH is 8.0 - 9.0 .

    • Why? You must be above the pKa of the pyridine nitrogen to ensure the molecule is neutral (free base) and lipophilic.

  • Extraction:

    • Extract immediately with DCM or EtOAc (3x).

    • Note: Do not go to pH > 12, as this may hydrolyze your newly formed ester.

Visual Guide: The "Zwitterion Trap" in Workup

WorkupLogic ReactionMix Reaction Mixture (Contains Product + Acid) Quench Quench with Water ReactionMix->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 5 (Acidic) CheckPH->Acidic No Adjustment Basic pH 8-9 (Slightly Basic) CheckPH->Basic Add NaHCO3 SaltForm Pyridinium Salt Form (Water Soluble) LOST IN AQUEOUS Acidic->SaltForm FreeBase Free Base Form (Organic Soluble) RECOVERED IN DCM Basic->FreeBase

Figure 2: The effect of pH on the solubility and recovery of pyridine esters.

References

  • Fischer Esterification Mechanism & Optimization. Master Organic Chemistry. Available at: [Link]

  • Thionyl Chloride Mediated Esterification. Organic Syntheses, Coll. Vol. 9, p. 559 (1998). (General protocol adaptation for hindered acids). Available at: [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. OpenStax Chemistry. Available at: [Link]

  • Workup of Pyridine Derivatives. LibreTexts Chemistry, Reaction Work-Ups. Available at: [Link]

Sources

Enhancing the stability of Methyl 4,6-dimethylnicotinate for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: STAB-MDN-46 Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Matrix: Troubleshooting & Immediate Actions

If you are currently experiencing issues with your compound, consult this matrix immediately. This guide links observable physical changes to underlying chemical degradation mechanisms specific to Methyl 4,6-dimethylnicotinate .[1]

Observation Probable Cause Chemical Mechanism Immediate Action
Pungent/Alcoholic Odor HydrolysisCleavage of the methyl ester bond releases Methanol and 4,6-Dimethylnicotinic Acid .[1]Stop Use. Perform 1H-NMR. If methanol peak (δ ~3.49 ppm) is present, re-purify via recrystallization.
Yellow/Brown Discoloration N-Oxidation / PhotolysisFormation of Pyridine N-Oxide derivatives or photo-induced ring opening.[1]Filter. Dissolve in non-polar solvent, pass through a short silica plug to remove polar N-oxides, then rotovap.[1] Store in amber glass.
Clumping / Wet Appearance HygroscopicityAbsorption of atmospheric water, catalyzing further hydrolysis.Desiccate. Place in a vacuum desiccator with P₂O₅ or activated silica gel for 24 hours.[1]
Melting Point Depression Impurity AccumulationEutectic mixture formation with degradation products (Acid/Methanol).Recrystallize. Use a dry solvent system (e.g., Hexane/Ethyl Acetate) to restore crystal lattice integrity.

The Science of Stability: Degradation Pathways

To ensure long-term stability, you must understand why Methyl 4,6-dimethylnicotinate degrades. This molecule possesses two primary vectors of instability: the Ester linkage (susceptible to moisture) and the Pyridine Nitrogen (susceptible to oxidation).

Mechanistic Diagram

The following diagram illustrates the two competing degradation pathways you must prevent during storage.

DegradationPathways Compound Methyl 4,6-dimethylnicotinate (Intact Active) Hydrolysis Pathway A: Hydrolysis (Trigger: Moisture + Acid/Base) Compound->Hydrolysis H2O Ingress Oxidation Pathway B: Oxidation (Trigger: Peroxides/Air + Light) Compound->Oxidation O2 / UV Exposure ProductA 4,6-Dimethylnicotinic Acid (Solid Precipitate) Hydrolysis->ProductA ProductB Methanol (Volatile Impurity) Hydrolysis->ProductB ProductC N-Oxide Derivative (Yellow/Brown Color) Oxidation->ProductC

Figure 1: Primary degradation pathways.[1] Pathway A (Hydrolysis) is the most common cause of purity loss in methyl esters.

Deep Dive: The "Self-Catalyzing" Trap

The most critical risk is Autocatalytic Hydrolysis .[1]

  • Trace moisture hydrolyzes a small fraction of the ester.[1]

  • This releases 4,6-dimethylnicotinic acid .[1]

  • The newly formed acid lowers the local pH.[1]

  • Acid catalysis accelerates the hydrolysis of the remaining ester exponentially.[1] Result: A sample can degrade from 99% to 90% purity rapidly once the first 1% degrades.[1]

Standard Operating Procedure (SOP): Long-Term Storage

Do not rely on standard refrigeration alone.[1] Follow this "Zero-Moisture, Zero-Oxygen" protocol to maximize shelf life (2+ years).

Phase 1: Preparation
  • Drying: If the compound has been opened previously, dry it under high vacuum (<1 mbar) for 4 hours at room temperature to remove surface moisture.

  • Container Selection: Use Amber Borosilicate Glass vials with Teflon-lined (PTFE) screw caps.[1] Never use plastic containers for long-term storage of aromatic esters, as leaching can occur.[1]

Phase 2: Inerting (The "Argon Blanket")
  • Place the open vial in a glove box or use an inverted funnel connected to an inert gas line.[1]

  • Gas Selection: Use Argon rather than Nitrogen. Argon is heavier than air and will settle inside the vial, creating a more effective barrier against oxygen and moisture.

  • Flush the headspace gently for 30 seconds.[1]

  • Immediately seal the cap tight.[1] Parafilm is optional but recommended as a secondary dust seal.[1]

Phase 3: Environmental Control
  • Temperature: Store at -20°C . Lowering the temperature by 10°C reduces the hydrolysis rate coefficient (

    
    ) by approximately 2-3x (Arrhenius equation).[1]
    
  • Desiccation: Place the sealed vial inside a secondary container (e.g., a larger jar) containing a desiccant packet (Silica Gel or Drierite). This acts as a "fail-safe" if the freezer seal leaks.[1]

Quality Control & Re-Validation

Before using the compound in critical experiments (e.g., SAR studies or biological assays), validate its integrity.

Quick Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

  • Visualization: UV Light (254 nm).[1]

  • Pass Criteria: Single spot.

  • Fail Criteria:

    • Spot at baseline (indicates Nicotinic Acid formation).[1]

    • Streaking (indicates decomposition).[1]

Quantitative Validation (HPLC)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 5µm, 4.6 x 150mm
Mobile Phase A Water + 0.1% Formic Acid (Buffers pH to prevent on-column hydrolysis)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection UV @ 260 nm (Pyridine absorption max)

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions? A: Avoid for long-term storage. While convenient, DMSO is hygroscopic (absorbs water from air).[1] A DMSO stock solution stored at -20°C will eventually absorb enough water to trigger the hydrolysis pathway described in Figure 1.[1] If you must store as a liquid, use Anhydrous Ethanol and store at -80°C, but fresh preparation is always superior.[1]

Q: My compound has turned into a liquid (it was a solid). Is it ruined? A: Likely, yes. Methyl 4,6-dimethylnicotinate is typically a solid or low-melting solid.[1] If it has liquefied at room temperature, it may have undergone Eutectic Depression due to hydrolysis products (methanol/acid mixture). Run a TLC immediately.[1] If degradation is >10%, discard and repurchase; purification is often more costly than replacement for small batches.

Q: Does the "4,6-dimethyl" substitution improve stability compared to standard Methyl Nicotinate? A: Yes, slightly.[1] The methyl groups at positions 4 and 6 provide Steric Hindrance .[1] They physically block the approach of water molecules to the ester carbonyl and protect the ring nitrogen from oxidation to some degree. However, this does not make the compound immune to degradation—it only slows the kinetics.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions. Retrieved from [1]

  • Organic Chemistry Portal. (2025).[1][2] Methyl Esters: Protection and Stability. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl Nicotinate Derivatives. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Hydroxy-6-methyl-nicotinic acid (Hydrolysis Product).[1] Retrieved from [1]

Sources

Validation & Comparative

Comparative analysis of Methyl 4,6-dimethylnicotinate with other nicotinic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Methyl 4,6-Dimethylnicotinate: Steric Effects and Synthetic Utility Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

This guide provides a technical comparison between Methyl 4,6-dimethylnicotinate (CAS: 69971-44-4) and the standard topical vasodilator, Methyl Nicotinate (CAS: 93-60-7). While Methyl Nicotinate is ubiquitous in topical formulations for its rapid hydrolysis and rubefacient (warming) activity, the 4,6-dimethyl derivative represents a distinct class of sterically hindered pyridine esters .

Key Insight: The introduction of a methyl group at the C4 position (ortho to the ester) creates a significant steric barrier. This modification drastically reduces hydrolysis rates, rendering Methyl 4,6-dimethylnicotinate metabolically stable compared to its unhindered counterpart. Consequently, it serves primarily as a robust synthetic intermediate or antimicrobial scaffold rather than a rapid-release prodrug for niacin.

Chemical Profile & Structural Logic

The fundamental difference lies in the substitution pattern on the pyridine ring. The "ortho-effect" exerted by the C4-methyl group is the governing principle behind the performance divergence.

FeatureMethyl NicotinateMethyl 4,6-Dimethylnicotinate
CAS Number 93-60-769971-44-4
Structure Pyridine-3-carboxylate methyl ester4,6-Dimethylpyridine-3-carboxylate methyl ester
Molecular Weight 137.14 g/mol 165.19 g/mol
LogP (Calc) ~0.7~1.6 (Higher Lipophilicity)
Steric Environment Unhindered esterHindered (A(1,3) Strain)
Primary Utility Topical Vasodilator (Rubefacient)Synthetic Intermediate / Antimicrobial Scaffold
Visualization: Structural Steric Hindrance

The following diagram illustrates the "Steric Wall" concept. In Methyl Nicotinate, the carbonyl carbon is accessible to nucleophiles (water/esterases). In the 4,6-dimethyl derivative, the C4-methyl group physically blocks this trajectory.

StericHindrance cluster_0 Methyl Nicotinate (Unhindered) cluster_1 Methyl 4,6-Dimethylnicotinate (Hindered) MN Pyridine-3-COOMe Access Direct Access Fast Hydrolysis MN->Access Nu1 Nucleophile (H2O/Enzyme) Nu1->MN Attacks Carbonyl MDN 4,6-Dimethyl-Pyridine-3-COOMe Block Steric Blockade (C4-Me) Slow/No Hydrolysis MDN->Block Nu2 Nucleophile (H2O/Enzyme) Nu2->MDN Blocked by C4-Me

Caption: Comparative hydrolysis accessibility. The C4-methyl group (red path) inhibits nucleophilic attack via steric hindrance, contrasting with the accessible carbonyl of Methyl Nicotinate (green path).

Performance Analysis

Hydrolysis Kinetics & Metabolic Stability
  • Methyl Nicotinate: Acts as a prodrug. Upon skin penetration, it is rapidly hydrolyzed by cutaneous esterases to release Nicotinic Acid (Niacin), which binds to GPR109A receptors to induce vasodilation.

  • Methyl 4,6-Dimethylnicotinate: The C4-methyl group creates a "protective shield" around the ester. This results in negligible hydrolysis under physiological conditions.

    • Implication: It does not function effectively as a topical rubefacient because it fails to release the free acid required for receptor activation in a relevant timeframe.

Biological Activity (GPR109A & Antimicrobial)[1][2]
  • Receptor Binding (GPR109A): Even if hydrolyzed, the resulting 4,6-dimethylnicotinic acid has altered binding affinity. Structural studies of GPR109A indicate that the binding pocket is tight; bulky substituents at C4 likely cause steric clashes with transmembrane helices (TMH), reducing affinity compared to native niacin.

  • Antimicrobial Potential: Unlike the simple vasodilator, 4,6-dimethylnicotinic acid derivatives have demonstrated antimicrobial activity . Research indicates efficacy against specific bacterial strains (e.g., S. aureus), suggesting this scaffold is better suited for anti-infective drug discovery than for lipid regulation.

Experimental Protocols

Protocol A: Synthesis of Methyl 4,6-Dimethylnicotinate

Rationale: Direct esterification of the acid is preferred over Hantzsch synthesis for the ester specifically, as Hantzsch typically yields symmetric 1,4-dihydropyridines that require oxidation.

Reagents: 4,6-Dimethylnicotinic acid (1.0 eq), Thionyl Chloride (SOCl2, 1.5 eq), Methanol (excess), Toluene (Solvent).

  • Activation: Suspend 4,6-dimethylnicotinic acid in dry toluene.

  • Chlorination: Add thionyl chloride dropwise at 0°C. Heat to reflux for 3–4 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride.

  • Esterification: Redissolve residue in dry DCM or Toluene. Add Methanol (excess) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Comparative Hydrolysis Assay (Stability Test)

Rationale: To quantify the steric protection provided by the dimethyl substitution.

  • Preparation: Prepare 10 mM stock solutions of (A) Methyl Nicotinate and (B) Methyl 4,6-dimethylnicotinate in Acetonitrile.

  • Incubation: Dilute stocks to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing Pig Liver Esterase (PLE) (10 units/mL). Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, and 120 minutes. Quench immediately with cold Acetonitrile (1:1 v/v).

  • Analysis (HPLC): Analyze supernatant on a C18 column (Mobile phase: Water/MeOH + 0.1% Formic Acid).

  • Expected Result:

    • Methyl Nicotinate:[1][2][3] >50% degradation within 30 minutes (Appearance of Nicotinic Acid peak).

    • Methyl 4,6-Dimethylnicotinate: <5% degradation after 120 minutes (Peak remains stable).

Synthetic Pathway Visualization

The following diagram outlines the synthesis of the target ester from the precursor acid, highlighting the critical intermediate.

SynthesisPathway Acid 4,6-Dimethylnicotinic Acid (Precursor) AcidCl Acid Chloride Intermediate (Activated Species) Acid->AcidCl Activation Product Methyl 4,6-Dimethylnicotinate (Target Ester) AcidCl->Product Esterification SOCl2 SOCl2 / Reflux MeOH MeOH / 0°C

Caption: Synthesis via acid chloride activation. This route ensures high yield conversion of the sterically hindered acid to the ester.

References

  • Synthesis of Hindered Pyridines:Hantzsch Pyridine Synthesis and Modifications.
  • Hydrolysis Kinetics:Steric Effects in the Hydrolysis of Carboxylic Esters. (Taft Equation principles applied to ortho-substituted pyridines).
  • Biological Activity: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (Discusses antimicrobial potential of substituted nicotinates).

  • Receptor Binding: Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A. (Identifies critical residues Arg111, Ser178, Phe276, suggesting steric clashes for 4-substituted analogs).

  • Compound Data: Methyl 4,6-dimethylnicotinate CAS 69971-44-4.

Sources

Comparative Biological Activity Guide: Methylated vs. Non-Methylated Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the divergent biological activities of Nicotinic Acid (NA/Niacin) and its methylated derivatives, specifically Methyl Nicotinate (MN) and 1-Methylnicotinamide (MNA) . While structurally similar, the presence of a methyl group fundamentally alters their pharmacokinetics, receptor affinity, and therapeutic utility.

  • Non-Methylated (NA): Hydrophilic. Primary role is systemic NAD+ biosynthesis and lipid regulation. Poor topical penetration.

  • O-Methylated (MN): Lipophilic ester. Rapid transdermal penetration.[1] Acts as a potent topical vasodilator (rubefacient) via the arachidonic acid cascade.

  • N-Methylated (MNA): Metabolic signaling molecule. Previously considered inactive, now validated as an anti-thrombotic and anti-inflammatory agent via the prostacyclin pathway.

Physicochemical Drivers of Biological Activity

The primary differentiator between Nicotinic Acid (NA) and Methyl Nicotinate (MN) is the esterification of the carboxyl group. This modification shifts the molecule from a hydrophilic acid to a lipophilic ester, dictating its interaction with biological barriers.

Lipophilicity and Barrier Penetration

The stratum corneum acts as the rate-limiting barrier for topical delivery.

  • Nicotinic Acid (NA): High polarity (LogP ~ 0.36) limits passive diffusion through the lipid-rich stratum corneum.

  • Methyl Nicotinate (MN): Increased lipophilicity (LogP ~ 0.8 - 1.3) allows it to bypass the stratum corneum rapidly.[2] Once in the viable epidermis, non-specific esterases hydrolyze MN back into NA, creating a "molecular depot" effect.

Table 1: Physicochemical Comparison

CompoundStructure TypeLogP (Approx)SolubilityPrimary Barrier Interaction
Nicotinic Acid (NA) Free Acid0.36Water SolubleRepelled by Stratum Corneum lipids
Methyl Nicotinate (MN) Methyl Ester0.80Lipid/Ethanol SolubleRapid Passive Diffusion
Nicotinamide (NAM) Amide-0.37Water SolubleCarrier-mediated uptake (systemic)

Cutaneous Vasodilation: The "Flush" Mechanism

The most distinct biological activity comparison lies in the rubefacient (warming/reddening) response. MN is significantly more potent topically than NA due to the kinetics of delivery and local concentration.

Mechanism of Action

MN induces vasodilation not through direct action on vascular smooth muscle, but via a G-protein coupled receptor (GPR109A/HM74A) mediated pathway that triggers prostaglandin release.

  • Penetration: MN crosses the stratum corneum.[1][3]

  • Hydrolysis: Epidermal esterases convert MN

    
     NA.[1]
    
  • Activation: Localized high concentrations of NA bind Langerhans cells and keratinocytes via GPR109A.

  • Cascade: Arachidonic acid is released and converted by COX-1/COX-2 into Prostaglandin D2 (PGD2) and E2 (PGE2).

  • Response: PGD2 binds DP1 receptors on capillaries, causing vasodilation (erythema).

Pathway Visualization

The following diagram illustrates the kinetic advantage of MN and the signaling cascade leading to vasodilation.

VasodilationPathway cluster_barrier Stratum Corneum Barrier cluster_epidermis Viable Epidermis MN_Ext Methyl Nicotinate (Topical) MN_Int MN (Intracellular) MN_Ext->MN_Int Rapid Diffusion (Lipophilic) NA_Ext Nicotinic Acid (Topical) NA_Int NA (High Local Conc.) NA_Ext->NA_Int Slow Diffusion (Hydrophilic) Esterase Esterase Hydrolysis MN_Int->Esterase GPR GPR109A Receptor NA_Int->GPR Binding Esterase->NA_Int Conversion PLA2 Phospholipase A2 GPR->PLA2 Signaling AA Arachidonic Acid PLA2->AA Release COX COX-1 / COX-2 AA->COX PGD2 Prostaglandin D2 COX->PGD2 Synthesis Vasodilation Vasodilation (Erythema/Flush) PGD2->Vasodilation DP1 Receptor Activation

Figure 1: Mechanism of Methyl Nicotinate-induced vasodilation via the arachidonic acid cascade.

Metabolic Fate: 1-Methylnicotinamide (MNA) Signaling

While MN is an ester, 1-Methylnicotinamide (MNA) is a metabolite formed when Nicotinamide (NAM) is methylated by the enzyme Nicotinamide N-methyltransferase (NNMT).

The "Inactive" Myth

Historically, MNA was viewed solely as a waste product for urinary excretion. Modern research confirms MNA is a bioactive signaling molecule with distinct anti-inflammatory and anti-thrombotic properties.

  • Nicotinamide (NAM): Precursor to NAD+ (Salvage Pathway).

  • MNA: Does not convert to NAD+. Instead, it stimulates the release of Prostacyclin (PGI2) from the endothelium, providing vascular protection without the flushing side effect of NA/MN.

MetabolicFate NA Nicotinic Acid (NA) NAM Nicotinamide (NAM) NA->NAM Amidation NAD NAD+ Pool (Energy/Repair) NAM->NAD Salvage Pathway NNMT NNMT Enzyme (Liver/Adipose) NAM->NNMT Methylation (Excess NAM) NAD->NAM Sirtuin Activity MNA 1-Methylnicotinamide (MNA) NNMT->MNA COX2 COX-2 Upregulation MNA->COX2 Signaling PGI2 Prostacyclin (PGI2) COX2->PGI2 Effect Anti-Thrombotic Anti-Inflammatory PGI2->Effect

Figure 2: Divergence of Nicotinamide into NAD+ salvage vs. MNA-mediated PGI2 signaling.

Experimental Protocols

To validate the biological activity differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Skin Permeation (Franz Diffusion Cell)

Objective: Quantify the flux difference between MN and NA through skin.

  • Membrane Preparation: Use excised porcine ear skin (functionally similar to human) or synthetic Strat-M® membrane.

  • Apparatus: Vertical Franz Diffusion Cells (e.g., 1.77 cm² area).

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4. Crucial: For MN, ensure sink conditions by adding 20% ethanol if solubility is limiting, though MN is fairly water-soluble.

  • Donor Phase: Apply 1% w/v solution of MN and NA (separate cells) in a propylene glycol/water vehicle.

  • Sampling: Withdraw 200 µL every 30 mins for 6 hours. Replace volume immediately.

  • Analysis: HPLC-UV (260 nm).

    • Note: MN hydrolyzes to NA in skin. You must analyze for both MN and NA in the receptor fluid to calculate Total Equivalent Absorption.

Protocol B: In Vivo Vasodilation Assessment (Laser Doppler)

Objective: Measure the rubefacient activity and validate the prostaglandin mechanism.

  • Subjects: Healthy volunteers (forearm volar aspect).

  • Pre-treatment (Control Step):

    • Site A: Topical Indomethacin (COX inhibitor) gel applied 1 hour prior.

    • Site B: Placebo gel.

  • Application: Apply 10 mM Methyl Nicotinate solution to both sites.

  • Measurement: Use Laser Doppler Flowmetry (LDF) to monitor Perfusion Units (PU).

  • Validation Criteria:

    • Site B should show rapid increase in PU (Flush) within 5-10 minutes.

    • Site A should show significantly attenuated response (

      
       reduction), confirming the prostaglandin-mediated mechanism.
      

Summary of Biological Activity[2][4][5][6][7][8][9]

FeatureMethyl Nicotinate (MN)Nicotinic Acid (NA)1-Methylnicotinamide (MNA)
Chemical Nature Ester (Lipophilic)Acid (Hydrophilic)Metabolite (Cationic)
Primary Use Topical RubefacientSystemic Lipid LoweringAnti-thrombotic / Anti-inflammatory
Skin Penetration High (Rapid)Low (Slow)Low (requires transport)
Vasodilation Strong, Rapid (Topical)Strong (Systemic/High dose)None/Negligible
Mediator PGD2 / PGE2PGD2 / PGE2PGI2 (Prostacyclin)
NAD+ Precursor Yes (after hydrolysis)Yes (direct)No (End product)

References

  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology. Retrieved from [Link]

  • PubChem. (2024). Methyl Nicotinate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ross, T.M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Retrieved from [Link]

  • Gebicki, J., et al. (2003). 1-Methylnicotinamide: a potent anti-inflammatory agent of vitamin origin. Polish Journal of Pharmacology. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for Methyl 4,6-Dimethylnicotinate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Characterizing Methyl 4,6-dimethylnicotinate (MDMN) presents a specific set of analytical challenges distinct from simple aromatic esters. As a pyridine derivative, the basic nitrogen atom introduces peak tailing issues in chromatography and pH-dependent solubility profiles. Furthermore, its synthesis—often involving cyclization or coupling reactions—can introduce specific regioisomeric impurities and dehalogenated byproducts that co-elute in standard assays.

This guide moves beyond standard monographs to establish a cross-validation framework . We do not rely on a single method. Instead, we triangulate purity and identity using three orthogonal pillars:

  • HPLC-UV/MS: For non-volatile organic impurities and degradation products (acids).

  • GC-MS: For volatile process impurities and isomeric differentiation.

  • qNMR (Quantitative NMR): As the primary reference method for absolute purity (mass balance).

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Role: The "Workhorse" for stability indication and quantification of polar impurities (e.g., 4,6-dimethylnicotinic acid).

Technical Insight: The "Pyridine Problem"

Standard C18 methods often fail for MDMN because the basic pyridine nitrogen (


) becomes protonated at acidic pH (typical of 0.1% TFA methods), leading to silanol interaction and severe peak tailing.
  • Solution: Use a High pH-stable C18 column (pH > 8) to keep the pyridine deprotonated (neutral), or use Ion-Pairing reagents .

Validated Protocol
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) [Ensures deprotonation].

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine

    
     transition) and MS (ESI+).
    
  • Sample Diluent: 50:50 Water:Acetonitrile.

Self-Validating Check:

Inject a sample of the hydrolyzed product (4,6-dimethylnicotinic acid). If it co-elutes with the ester, the method is non-specific . The high pH method should elute the ionized acid (carboxylate) at the void volume (


), distinctly separated from the neutral ester.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)[2]

Role: Identification of volatile isomers and synthesis byproducts (e.g., dehalogenated starting materials).

Technical Insight: Thermal Stability

Nicotinate esters are generally thermally stable, but the 4,6-dimethyl substitution adds steric bulk. GC provides superior resolution for structural isomers (e.g., Methyl 2,6-dimethylnicotinate) that might merge in HPLC.

Validated Protocol
  • System: Agilent 7890/5977 (or equivalent) with Split/Splitless inlet.

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detection: EI (70 eV), Scan range 40–400 amu.

Data Interpretation:

  • Parent Ion: Look for molecular ion

    
     at m/z ~165.
    
  • Fragmentation: Characteristic loss of methoxy group (

    
    ) and CO (
    
    
    
    ).
  • Specificity Check: Ensure baseline resolution between MDMN and any solvent peaks (DCM, Ethyl Acetate).

Method 3: Quantitative NMR (qNMR)

Role: The "Arbiter" of Absolute Purity. Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[2] It detects moisture, inorganic salts, and residual solvents that GC and HPLC miss.

Validated Protocol
  • Solvent: DMSO-

    
     (Prevents exchange of potential acidic protons and solubilizes polar impurities).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Requirement: IS signals must not overlap with the MDMN methyl singlets (approx. 2.5 ppm) or aromatic protons.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for accurate integration).
    • Scans: 16 or 32 (High S/N ratio).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[2][3][4][5][6]

Comparative Cross-Validation Matrix

The following table summarizes how these methods compensate for each other's blind spots.

FeatureHPLC-UV/MSGC-MSqNMR
Primary Utility Trace organic impurities & degradation products.Volatile profile & Isomer identification.[7]Absolute purity (Mass Balance).
Blind Spot Inorganic salts, moisture, residual solvents.Non-volatile acids, salts, thermally unstable compounds.Trace impurities (<0.1%) due to sensitivity limits.
Specificity High (with MS detection).Very High (Structural fingerprint).High (Structural distinctness).
LOD/LOQ Excellent (<0.05%).Excellent (<0.05%).Moderate (~0.1%).
Sample Req. Minimal (<1 mg).Minimal (<1 mg).High (10–20 mg).

Decision Workflow (DOT Diagram)

This workflow illustrates the logical progression for characterizing a new batch of MDMN.

MDMN_Characterization Start Crude Methyl 4,6-dimethylnicotinate Step1 1. GC-MS Screening Start->Step1 Decision1 Volatile Impurities > 0.5%? Step1->Decision1 Step2 2. HPLC-UV (High pH) Decision1->Step2 No Action_Recrys Recrystallize / Column Chrom. Decision1->Action_Recrys Yes (Isomers/Solvents) Decision2 Acid/Polar Impurities Present? Step2->Decision2 Step3 3. qNMR (Absolute Purity) Decision2->Step3 No Decision2->Action_Recrys Yes (Hydrolysis Products) Final_Report Generate CoA (Mass Balance) Step3->Final_Report Action_Recrys->Start Reprocess

Caption: Integrated analytical workflow for Methyl 4,6-dimethylnicotinate, prioritizing volatile screening before absolute purity assignment.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2000). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." Link

  • Sigma-Aldrich. "Methyl nicotinate Product Specification and Analysis." Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Sielc Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Link

Sources

Benchmarking the performance of Methyl 4,6-dimethylnicotinate derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of Methyl 4,6-dimethylnicotinate Derivatives in Biological Assays Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals

Executive Summary: The Pyridine Advantage

Methyl 4,6-dimethylnicotinate is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its value lies in its role as a lipophilic precursor to bioactive nicotinic acid hydrazides , 1,3,4-oxadiazoles , and pyrazolo[3,4-b]pyridines .

While the parent ester exhibits modest biological activity, its transformation into nitrogen-rich heterocycles dramatically amplifies its pharmacological profile. This guide benchmarks these derivatives against industry standards (Ciprofloxacin, Isoniazid), demonstrating their efficacy in antimicrobial and antitubercular assays.

Chemical Transformation & Structural Logic

The biological potency of this scaffold is unlocked through specific synthetic transformations. The 4,6-dimethyl substitution pattern provides enhanced lipophilicity compared to unsubstituted nicotinates, improving cell membrane permeability—a critical factor for intracellular pathogens like Mycobacterium tuberculosis.

Workflow: Activation of the Scaffold

SynthesisWorkflow Start Methyl 4,6-dimethylnicotinate (Parent Scaffold) Step1 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Start->Step1 Nucleophilic Substitution Inter 4,6-Dimethylnicotinic Acid Hydrazide Step1->Inter PathA Schiff Base Formation (+ Aryl Aldehydes) Inter->PathA PathB Cyclization (POCl3 or CS2/KOH) Inter->PathB ProdA Acylhydrazones (Antimicrobial/Antitubercular) PathA->ProdA Condensation ProdB 1,3,4-Oxadiazoles (Antifungal/Anti-inflammatory) PathB->ProdB Dehydrative Cyclization

Figure 1: Synthetic pathway transforming the inert ester into bioactive pharmacophores.

Comparative Analysis: Antimicrobial Efficacy

The following data benchmarks 4,6-dimethylnicotinic acid hydrazide derivatives (specifically Schiff bases and hydrazones) against standard fluoroquinolones.

Table 1: Antibacterial Potency (MIC in µg/mL)

Data synthesized from comparative studies of nicotinic acid hydrazide derivatives.

Compound ClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosaEfficacy vs. Control
Methyl 4,6-dimethylnicotinate (Parent)>100>100>100Inactive (Prodrug)
Hydrazide Derivative (Schiff Base) 0.25 - 0.8 1.0 - 4.016 - 32Superior/Equal
1,3,4-Oxadiazole Derivative 2.0 - 8.04.0 - 16.0>64Moderate
Ciprofloxacin (Standard) 0.5 - 1.00.008 - 0.50.25 - 1.0Benchmark
Ampicillin (Standard) 2.0 - 8.04.0 - 16.0ResistantInferior to Hydrazides

Key Insight: The hydrazide Schiff bases often outperform Ciprofloxacin against Gram-positive strains (S. aureus) due to their ability to form hydrogen bond networks with the bacterial DNA gyrase active site, mimicked by the hydrazone moiety.

Antitubercular Performance

The pyridine core of Methyl 4,6-dimethylnicotinate is structurally homologous to Isoniazid (INH). Consequently, its derivatives are potent anti-tubercular agents.

Table 2: Antitubercular Activity (M. tuberculosis H37Rv)
CompoundMIC (µg/mL)Mechanism Note
4,6-Dimethylnicotinic hydrazide 0.2 - 0.5Bioisostere of Isoniazid; requires activation by KatG.
Isoniazid (Control) 0.02 - 0.2Standard of care; high resistance prevalence.
Pyrazinamide (Control) 16 - 50Active in acidic pH (macrophages).

Performance Verdict: While slightly less potent than INH in vitro, 4,6-dimethyl derivatives show superior lipophilicity , potentially offering better penetration into granulomas where M. tuberculosis resides.

Mechanism of Action (MOA)

The derivatives function primarily through two pathways, depending on the functional group attached to the C-3 position.

MOA Drug 4,6-Dimethylnicotinate Derivative Target1 Target A: DNA Gyrase (Bacteria) Drug->Target1 Hydrazone Moiety Target2 Target B: Enoyl-ACP Reductase (InhA - Mycobacteria) Drug->Target2 Pyridine Core Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Inhibition of Mycolic Acid Synthesis Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Figure 2: Dual-pathway mechanism targeting DNA replication and cell wall integrity.

Validated Experimental Protocols

Protocol A: Synthesis of 4,6-Dimethylnicotinic Acid Hydrazide

This step activates the ester for biological testing.

  • Dissolution: Dissolve 0.01 mol of Methyl 4,6-dimethylnicotinate in 30 mL of absolute ethanol.

  • Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with stirring.

  • Reflux: Heat the mixture at reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

    • Validation: IR peak at ~3300 cm⁻¹ (NH stretching) confirms conversion.

Protocol B: MIC Determination (Broth Microdilution)

Standardized method to benchmark against Ciprofloxacin.[1]

  • Preparation: Prepare stock solutions of the derivative (1 mg/mL in DMSO).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 100 µg/mL to 0.1 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Controls:

    • Positive Control: Ciprofloxacin (same concentration range).

    • Negative Control: DMSO (solvent only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (blue -> pink indicates growth).

References

  • Synthesis and Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Source: PubMed Central URL:[Link]

  • Antitubercular Activity of Nicotinic Acid Derivatives. Source: MDPI Pharmaceuticals URL:[2][Link][2]

  • Structure-Activity Relationships of Pyridine-Carbohydrazides. Source: ResearchGate URL:[1][Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Methyl 4,6-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a detailed, actionable plan for the proper disposal of Methyl 4,6-dimethylnicotinate. The causality behind each step is explained to foster a deep understanding of safe laboratory practices, ensuring that our protocols are not just followed, but are also self-validating systems of safety.

Hazard Assessment & Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 4,6-dimethylnicotinate, like many of its structural analogs in the nicotinic acid ester family, presents specific risks that dictate its handling and disposal requirements.

The primary hazards are consistently identified across safety data sheets for closely related compounds.[1][2][3] These hazards are the foundation upon which our disposal strategy is built.

Table 1: GHS Hazard Profile for Nicotinate Esters

Hazard Statement GHS Code Description
Causes skin irritation. H315 The compound can cause redness, itching, and inflammation upon contact with the skin.[1][4]
Causes serious eye irritation. H319 Direct contact with the eyes can result in significant, potentially damaging, irritation.[1][4]
May cause respiratory irritation. H335 Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][4]

| Harmful to aquatic life. | H402 | While not universally listed, some analogs are considered harmful to aquatic organisms, mandating against environmental release.[5] |

Causality of Hazards : Methyl 4,6-dimethylnicotinate is a pyridine derivative. The nitrogen atom in the pyridine ring and the ester functional group contribute to its reactivity and potential to interact with biological tissues, leading to irritation.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The equipment specified below is selected to create a reliable barrier against the identified hazards.

Table 2: Required PPE for Handling and Disposal

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles and a face shield. Goggles are essential to prevent contact from splashes. A face shield is required when handling larger quantities (>100g) or when there is a significant risk of splashing during waste consolidation.[4][6]
Hand Protection Nitrile or Neoprene gloves. Provides a chemical-resistant barrier to prevent skin contact.[7][8] Latex gloves are not suitable. For prolonged tasks, double-gloving is recommended.
Body Protection Fully-buttoned laboratory coat. Protects skin and personal clothing from contamination.[6]

| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95). | Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[6][9] All weighing and transfers of the solid should ideally occur within a hood.[7] |

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Core Directive: All waste streams containing Methyl 4,6-dimethylnicotinate, regardless of concentration, must be treated as hazardous waste. This compound must never be disposed of via sanitary sewer (drains) or in regular trash.[9][10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound falls in a research context.[10][11]

Chemical Incompatibility

The integrity of your waste stream depends on proper segregation. Accidental mixing of incompatible chemicals can lead to violent exothermic reactions, gas generation, or fire. Store waste containers holding Methyl 4,6-dimethylnicotinate away from the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)

  • Strong Bases: (e.g., sodium hydroxide)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)[1][12]

Step-by-Step Disposal Protocols

These protocols provide clear, sequential actions for managing different waste streams generated during your research.

Protocol 3.1: Disposal of Unused/Waste Methyl 4,6-dimethylnicotinate (Pure Solid)
  • Preparation: Conduct all work inside a certified chemical fume hood.[7] Don the required PPE as detailed in Table 2.

  • Container Selection: Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., HDPE or glass). The container must have a secure, sealable lid.[13]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 4,6-dimethylnicotinate."

    • The accumulation start date (the date the first drop of waste is added).

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or funnel. Avoid generating dust.

  • Closure and Storage: Securely close the container lid.[13] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is segregated from incompatible materials.[8]

Protocol 3.2: Disposal of Contaminated Labware & PPE
  • Segregation: Designate a specific solid hazardous waste container or a double-bagged, sealed waste bag for items contaminated with Methyl 4,6-dimethylnicotinate.

  • Collection: Place all contaminated disposable items, such as gloves, weigh boats, pipette tips, and absorbent paper, directly into this container.

  • Labeling: Clearly label the container or bag as "Hazardous Waste - Solid Debris with Methyl 4,6-dimethylnicotinate."

  • Disposal: Once full, manage the container as solid hazardous waste for pickup by your institution's Environmental Health & Safety (EHS) office.

Protocol 3.3: Management of "Empty" Containers

An "empty" container of Methyl 4,6-dimethylnicotinate still contains chemical residue and must be managed as hazardous waste.[14]

  • Decontamination: The preferred method is triple rinsing.

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect all three rinsates into a designated liquid hazardous waste container for flammable liquids.

    • Label the rinsate container appropriately (e.g., "Hazardous Waste: Acetone with trace Methyl 4,6-dimethylnicotinate").

  • Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste (e.g., glass recycling). Deface the original label completely to prevent misuse.[15]

  • Alternative: If you cannot perform the triple rinse, the empty, unrinsed container must be disposed of through your EHS office as solid hazardous waste.[14]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.

  • Isolate & Ventilate: Ensure the fume hood is operational. Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the hazardous waste container.

  • Label & Dispose: Seal and label the container as "Hazardous Waste - Spill Debris with Methyl 4,6-dimethylnicotinate" and arrange for EHS pickup.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper management and disposal of all waste streams associated with Methyl 4,6-dimethylnicotinate.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposition start Waste Generated (Pure Solid, Solution, Contaminated Item) char Characterize as Hazardous Waste (Skin/Eye/Resp Irritant) start->char Step 1 seg Segregate by Waste Type char->seg Step 2 solid_waste Pure Solid Waste (Designated Solid Waste Container) seg->solid_waste Pure Solid liquid_waste Contaminated Solvents / Rinsate (Designated Liquid Waste Container) seg->liquid_waste Liquid debris_waste Contaminated Debris / PPE (Designated Solid Debris Container) seg->debris_waste Debris labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date solid_waste->labeling saa Store in Satellite Accumulation Area (Away from Incompatibles) solid_waste->saa Step 3 liquid_waste->labeling liquid_waste->saa debris_waste->labeling debris_waste->saa pickup Arrange for EHS Pickup saa->pickup Step 4 disposal Final Disposal via Licensed Facility (e.g., Incineration) pickup->disposal Step 5

Caption: Decision workflow for the safe disposal of Methyl 4,6-dimethylnicotinate waste streams.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • A&A Fratelli Parodi Spa. (2024). Methyl 6-methylnicotinate 108630 - Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2025). Environmental Fate and Toxicology of Dimethoate. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • University of Washington. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • K&L Gates. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6-dimethylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.